Benzofuran-7-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSZZTRKTMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456072 | |
| Record name | Benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-14-5 | |
| Record name | 7-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran-7-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation and Analysis of Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and analysis of benzofuran-7-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the spectroscopic characterization, synthesis, and reactivity of this molecule, presenting data in a clear and accessible format for researchers and professionals in the field.
Structural Elucidation
The structural confirmation of this compound (C₉H₆O₂) is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.1 | s | - | H-8 (Aldehyde) |
| ~7.9 | d | ~7.5 | H-4 |
| ~7.8 | d | ~2.2 | H-2 |
| ~7.7 | d | ~7.5 | H-6 |
| ~7.4 | t | ~7.5 | H-5 |
| ~6.9 | d | ~2.2 | H-3 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar benzofuran derivatives. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C-8 (C=O) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~130 | C-7 |
| ~128 | C-5 |
| ~125 | C-4 |
| ~124 | C-3a |
| ~112 | C-6 |
| ~108 | C-3 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar benzofuran derivatives. Experimental verification is recommended.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | C=O stretch (aldehyde) |
| ~2720 and ~2820 | Medium | C-H stretch (aldehyde) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (furan) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 117 | Medium | [M-CHO]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of this compound.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This protocol describes a potential synthetic route to this compound from benzofuran.
Materials:
-
Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve benzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the ice has melted. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with deionized water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Reactivity and Further Transformations
The aldehyde group at the 7-position of the benzofuran ring is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.
Typical Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, benzofuran-7-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (benzofuran-7-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various substituted alkenes.
-
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol condensation or Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield substituted amines.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation, synthesis, and reactivity of this compound. The presented spectroscopic data, experimental protocols, and reactivity profile serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. The versatile nature of this compound makes it an important building block for the development of novel pharmaceuticals and functional materials. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the understanding of this important molecule.
References
An In-depth Technical Guide to the Fundamental Chemical Properties of Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of Benzofuran-7-carbaldehyde. The information is intended to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic compound consisting of a fused benzene and furan ring, with a carbaldehyde group at the 7-position.
| Identifier | Value | Reference |
| IUPAC Name | 1-benzofuran-7-carbaldehyde | [1] |
| CAS Number | 95333-14-5 | [1] |
| Molecular Formula | C₉H₆O₂ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C(=C1)C=O)OC=C2 | [1] |
| InChI Key | RGPUSZZTRKTMNA-UHFFFAOYSA-N | [1] |
| Physical and Chemical Properties | Value | Reference |
| Physical Form | Liquid | |
| Purity | 97% | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| XLogP3 | 1.8 | [1] |
Spectroscopic Data
While specific spectra for this compound are not widely published, data for the parent benzofuran molecule and related derivatives provide insight into the expected spectral characteristics. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is noted to be available for this compound.[2]
| Spectroscopic Data | Description |
| Mass Spectrometry | A GC-MS spectrum is available, which would provide information on the molecular weight and fragmentation pattern, confirming the compound's identity.[2] |
| ¹H NMR | Expected signals would include aromatic protons on both the benzene and furan rings, as well as a characteristic downfield singlet for the aldehyde proton. |
| ¹³C NMR | Expected signals would include carbons of the fused aromatic system and a highly deshielded signal for the carbonyl carbon of the aldehyde group. |
| Infrared (IR) | A strong absorption band characteristic of the C=O stretch of the aldehyde group would be expected, typically in the region of 1680-1700 cm⁻¹. |
Safety and Handling
This compound is classified as a warning-level hazard. Appropriate personal protective equipment (PPE) should be used when handling this compound.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
This data is based on GHS classifications and may not be exhaustive.[1]
Experimental Protocols
Synthesis of Benzofuran Derivatives
The synthesis of substituted benzofurans can be achieved through various methods. A common approach involves the intramolecular cyclization of appropriately substituted phenols. While a specific protocol for this compound is not detailed in the provided results, a general synthetic strategy, such as the Perkin rearrangement or transition-metal-catalyzed cyclizations, can be employed.[3][4]
A representative synthesis for a related compound, 1-Benzofuran-5-carbaldehyde, involves a Grignard reaction followed by formylation, which illustrates a plausible route.[5]
Representative Protocol for a Benzofuran Carbaldehyde Synthesis:
-
Grignard Reagent Formation: A mixture of a bromo-benzofuran precursor (e.g., 5-bromo-1-benzofuran), magnesium turnings, and a crystal of iodine in dry tetrahydrofuran (THF) is refluxed under a nitrogen atmosphere for approximately 30 minutes to initiate the formation of the Grignard reagent.[5]
-
Reaction with Precursor: A solution of the bromo-benzofuran in dry THF is added to the Grignard reagent, and the mixture is refluxed for an additional 2 hours.[5]
-
Formylation: The reaction mixture is cooled (e.g., to -40°C), and dry dimethylformamide (DMF) is added dropwise. The mixture is then allowed to warm to room temperature over several hours.[5]
-
Work-up: The reaction is cooled to 0°C and acidified with hydrochloric acid. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.[5]
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under vacuum. The crude product is then purified by column chromatography on silica gel to yield the final benzofuran carbaldehyde.[5]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Derivatization (if necessary): For compounds with active hydrogens that may not be ideal for GC analysis, a derivatization step such as silylation can be performed. This involves reacting the sample with a silylating agent (e.g., BSTFA) in the presence of a catalyst like pyridine and heating.[6]
-
Injection: A small volume of the prepared sample is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.
-
Detection (Mass Spectrometry): As components elute from the column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the compound by comparing it to a reference standard.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General Synthesis Workflow for Benzofuran Carbaldehydes.
Caption: General Characterization Workflow for a Synthesized Compound.
References
An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Benzofuran Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic methodologies for benzofuran-7-carbaldehyde and its positional isomers. This information is critical for researchers in medicinal chemistry and drug development, where precise molecular identification and reproducible synthetic routes are paramount.
IUPAC Nomenclature and Structural Isomerism
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, can be substituted with a carbaldehyde group (-CHO) at various positions on the bicyclic system. The numbering of the benzofuran ring system dictates the IUPAC nomenclature for its derivatives. The isomers of benzofuran carbaldehyde are named based on the position of the aldehyde substituent.
The primary compound of interest, This compound , has the aldehyde group at the 7-position.[1] Its isomers are systematically named as follows:
A logical diagram illustrating the relationship between the core benzofuran structure and its various carbaldehyde isomers is presented below.
Physicochemical and Spectroscopic Data
A comparative summary of the key physicochemical and spectroscopic data for the benzofuran carbaldehyde isomers is presented in the tables below. This data is essential for compound characterization, purity assessment, and quality control in a research and development setting.
Table 1: Physicochemical Properties of Benzofuran Carbaldehyde Isomers
| Property | Benzofuran-2-carbaldehyde | Benzofuran-3-carbaldehyde | Benzofuran-5-carbaldehyde | Benzofuran-6-carbaldehyde | This compound |
| Molecular Formula | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol [2] | 146.14 g/mol [1] | 146.14 g/mol [5] | 146.143 g/mol [8] | 146.14 g/mol [9] |
| Boiling Point | 130-131 °C @ 13 mmHg[2] | 165 °C @ 18 Torr[10] | 70-74 °C @ 0.15 mmHg[11] | 252 °C[8] | Not available |
| Melting Point | 195-198 °C[2] | 39 °C[10] | 50.5 °C[11] | Not available | Not available |
| Density | 1.206 g/mL at 25 °C | 1.238 g/cm³ (predicted)[10] | 1.238 g/cm³[11] | 1.238 g/cm³[8] | Not available |
| Refractive Index | 1.633 (n20/D) | Not available | 1.651[11] | Not available | Not available |
| Appearance | Crystalline solid[2] | Solid | Colorless to light yellow liquid or solid[12] | Not available | Liquid[13] |
Table 2: Spectroscopic Data of Benzofuran Carbaldehyde Isomers
| Isomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Benzofuran-2-carbaldehyde | Data available[2] | Data available[2] | Data available[2] | 146 (M+), 145, 117, 89[14] |
| Benzofuran-3-carbaldehyde | Data available | Data available | Data available | Data available |
| Benzofuran-5-carbaldehyde | Data available[15] | Data available | Data available | Data available |
| Benzofuran-6-carbaldehyde | Data available | Data available | Data available | Data available |
| This compound | Data available | Data available | Data available | Data available |
Note: Comprehensive spectroscopic data can be accessed through chemical databases such as PubChem and SpectraBase by referencing the compound's name or CAS number.
Experimental Protocols for Synthesis
The synthesis of benzofuran carbaldehydes can be achieved through various organic reactions. Below are detailed experimental protocols for the synthesis of specific isomers.
General Synthetic Workflow
A common strategy for the synthesis of benzofuran carbaldehydes involves the formylation of a pre-formed benzofuran ring or a cyclization reaction that incorporates the aldehyde functionality. The following diagram illustrates a generalized workflow.
Synthesis of Benzofuran-2-carbaldehyde
A common method for the synthesis of benzofuran-2-carbaldehyde is the Vilsmeier-Haack reaction on benzofuran.
-
Reaction: Benzofuran reacts with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by aqueous workup.
-
Procedure:
-
To a stirred solution of benzofuran in DMF at 0 °C, slowly add POCl₃.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield benzofuran-2-carbaldehyde.
-
Synthesis of Benzofuran-3-carbaldehyde
The synthesis of benzofuran-3-carbaldehyde can be achieved from 2-hydroxybenzaldehyde (salicylaldehyde).
-
Reaction: This synthesis involves the reaction of salicylaldehyde with a suitable C2-synthon, followed by cyclization. A common approach is the reaction with chloroacetaldehyde, followed by base-catalyzed cyclization.
-
Procedure:
-
To a solution of salicylaldehyde in a suitable solvent (e.g., acetone or ethanol), add potassium carbonate.
-
Add chloroacetaldehyde dimethyl acetal and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reflux the mixture for several hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Hydrolyze the resulting acetal with an aqueous acid (e.g., hydrochloric acid) to afford the aldehyde.
-
The intermediate is then cyclized using a base (e.g., sodium hydroxide) to yield benzofuran-3-carbaldehyde.
-
Purify the product by crystallization or column chromatography.
-
Synthesis of Benzofuran-4-carbaldehyde, Benzofuran-6-carbaldehyde, and this compound
The synthesis of these isomers often involves starting with a correspondingly substituted phenol or benzene derivative. A general approach is the palladium-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization and subsequent formylation or introduction of the aldehyde group via another functional group transformation.
-
General Procedure (Illustrative):
-
Sonogashira Coupling and Cyclization: A suitably substituted ortho-iodophenol is coupled with an acetylene derivative (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent with a base (e.g., triethylamine). The resulting product often cyclizes in situ or upon heating to form the benzofuran ring. If a protecting group is used on the acetylene, a deprotection step is required.
-
Formylation: The resulting benzofuran can be formylated using various methods, such as the Vilsmeier-Haack reaction (DMF/POCl₃) or by lithiation followed by quenching with DMF. The regioselectivity of the formylation will depend on the substitution pattern of the benzofuran ring.
-
Workup and Purification: Standard aqueous workup and purification by column chromatography or crystallization are performed to isolate the desired benzofuran carbaldehyde isomer.
-
Conclusion
This technical guide provides a foundational understanding of the IUPAC nomenclature, key physicochemical and spectroscopic properties, and synthetic approaches for this compound and its isomers. The provided data tables and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these important heterocyclic compounds in drug discovery and development. The logical diagrams offer a clear visual representation of the isomeric relationships and a general synthetic strategy, aiding in the conceptualization of research and development projects.
References
- 1. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran-2-carboxaldehyde (CAS 4265-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Benzofuran-4-carbaldehyde | C9H6O2 | CID 13307981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzofuran-6-carbaldehyde | 123297-88-1 [sigmaaldrich.com]
- 7. Benzofuran-6-carbaldehyde | C9H6O2 | CID 14354086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 1-Benzofuran-7-carbaldehyde | C9H6O2 | CID 11126406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BENZOFURAN-3-CARBALDEHYDE CAS#: 4687-25-6 [m.chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. CAS 10035-16-2: 1-Benzofuran-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 15. 1-Benzofuran-5-carbaldehyde(10035-16-2) 1H NMR [m.chemicalbook.com]
A Technical Overview of Benzofuran-7-carbaldehyde: Core Chemical Properties
This guide provides essential information regarding the chemical properties of Benzofuran-7-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The focus is on the fundamental molecular characteristics of the compound.
Core Molecular Data
This compound is a heterocyclic aromatic compound. Its fundamental properties, the molecular formula and molecular weight, are derived from its atomic composition and are critical for any quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
The key quantitative data for this compound are summarized in the table below for clarity and quick reference.
| Property | Value | Citations |
| Chemical Formula | C₉H₆O₂ | [1][2][3] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Exact Mass | 146.036779 g/mol | [2][3] |
Methodological Considerations
While this document focuses on the core properties of this compound, a comprehensive technical whitepaper would typically include detailed experimental protocols. For a chemical compound, these would not involve signaling pathways unless its bioactivity is the subject of study. Instead, protocols would cover:
-
Synthesis: Detailed procedures for the chemical synthesis of this compound, including reagents, reaction conditions (temperature, time, catalysts), and work-up procedures.
-
Purification: Methods to purify the synthesized compound, such as column chromatography, distillation, or recrystallization, and the criteria for assessing purity.
-
Analytical Characterization: Standard analytical techniques used to confirm the identity and purity of the compound, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Logical Relationship of Chemical Properties
The relationship between a chemical's name, its structure, and its fundamental properties is hierarchical. The systematic name defines a specific chemical structure, from which the molecular formula can be determined by counting the number of atoms of each element. The molecular weight is then calculated from this formula using the atomic weights of the constituent elements.
Caption: Logical flow from compound name to molecular weight.
References
An In-depth Technical Guide to the Natural Occurrence and Sources of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a diverse and significant class of heterocyclic compounds that are ubiquitously found in nature.[1][2] Possessing a unique bicyclic structure composed of a fused benzene and furan ring, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This has led to their prominence as scaffolds in medicinal chemistry and drug discovery.[4] This technical guide provides a comprehensive overview of the natural occurrence of benzofuran derivatives in plants, fungi, and bacteria, their biosynthetic pathways, and detailed methodologies for their extraction, isolation, and characterization.
Natural Occurrence and Sources
Benzofuran derivatives are secondary metabolites produced by a wide array of organisms, serving various ecological functions, including defense against pathogens and herbivores.
Plant Sources
Higher plants are a rich reservoir of benzofuran derivatives, with significant concentrations found in families such as Moraceae, Fabaceae, Asteraceae, and Rutaceae.[5][6]
-
Moraceae (Mulberry Family): The genus Morus, particularly Morus alba (white mulberry), is a well-documented source of a class of 2-arylbenzofurans known as moracins.[1][2][7] These compounds, including moracin C and moracin M, are phytoalexins that accumulate in response to stress, such as UV irradiation or fungal infection.[1][2][7]
-
Fabaceae (Legume Family): Plants in this family are known to produce pterocarpans, a class of isoflavonoids with a benzofuran core. These compounds are recognized for their antifungal properties.
-
Asteraceae (Daisy Family): Species such as Eupatorium chinense are sources of benzofuran derivatives like euparin.[8]
-
Rutaceae (Rue Family): The genus Zanthoxylum is known to produce complex benzofuran derivatives. For instance, Zanthoxylum ailanthoides is a source of ailanthoidol, a neolignan with a benzofuran moiety.[3][9]
Fungal Sources
Fungi, particularly endophytic and marine-derived species, are increasingly recognized as a prolific source of novel benzofuran derivatives with potent biological activities.
-
Aspergillus species: Various Aspergillus species have been found to produce a range of benzofuran derivatives. For example, Aspergillus sp. ZJ-68, a mangrove endophytic fungus, produces asperfuranoids A–C.[4]
-
Penicillium species: Penicillium crustosum, a marine-derived fungus, has been shown to produce benzofuran derivatives with antimicrobial and anti-inflammatory activities.[10][11][12]
Bacterial Sources
While less common than in plants and fungi, some bacteria are also capable of producing benzofuran derivatives. Research in this area is ongoing, with potential for the discovery of novel bioactive compounds from microbial sources.
Quantitative Data on Benzofuran Derivatives from Natural Sources
The concentration of benzofuran derivatives in natural sources can vary significantly depending on the species, environmental conditions, and the specific plant part or microbial culture conditions. The following tables summarize available quantitative data.
| Benzofuran Derivative | Natural Source | Plant Part/Culture Condition | Yield/Concentration | Reference(s) |
| Moracins | ||||
| Moracin C | Morus alba (elicited hairy root cultures) | Culture medium | 1.82 mg/g dry weight | [13] |
| Moracin M | Morus alba (elicited hairy root cultures) | Culture medium | 7.82 mg/g dry weight | [13] |
| Psoralens | ||||
| Psoralen | Psoralea corylifolia (seeds) | Seeds | Varies | [14] |
| Other Benzofurans | ||||
| Ailanthoidol | Zanthoxylum ailanthoides (stem wood) | Stem Wood | Not specified | [3][9] |
| Euparin | Eupatorium chinense | Aerial parts | Not specified | [8] |
Note: Quantitative data for many naturally occurring benzofuran derivatives is not consistently reported in the literature. The presented data is based on available information and may not be exhaustive.
Biosynthesis of Benzofuran Derivatives
The biosynthesis of benzofuran derivatives is complex and varies between different classes of compounds and organisms. The phenylpropanoid pathway is a common starting point for many plant-derived benzofurans.
Biosynthesis of Psoralens (Furanocoumarins)
Psoralens, a type of furanocoumarin, are biosynthesized from umbelliferone, a product of the phenylpropanoid pathway. The key steps involve prenylation and subsequent cyclization to form the furan ring.
Biosynthesis of Psoralen.
Putative Biosynthesis of Moracins
The biosynthesis of moracins in Morus alba is thought to proceed through the phenylpropanoid and stilbenoid pathways.[1][2][7][15][16] Resveratrol is a key intermediate which undergoes oxidative cyclization to form the benzofuran core of moracin M, the precursor to other moracins.[2][15]
Putative Biosynthesis of Moracins.
Experimental Protocols
The isolation and characterization of benzofuran derivatives from natural sources involve a series of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
A general workflow for the extraction and isolation of benzofuran derivatives from plant material is outlined below.
General Extraction and Isolation Workflow.
Key Experimental Methodologies
1. Extraction of Moracins from Morus alba Root Bark
-
Protocol:
-
Air-dry and powder the root bark of Morus alba.
-
Extract the powdered material with methanol at room temperature for 72 hours.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, typically rich in moracins, is then subjected to further chromatographic purification.
-
2. Isolation of Benzofurans from Fungal Cultures (e.g., Penicillium crustosum)
-
Protocol:
-
Cultivate the fungal strain in a suitable liquid or solid medium.
-
Extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate.[10][11][12]
-
Concentrate the organic extract and subject it to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further purify the fractions containing benzofurans using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[10][11][12]
-
3. Characterization by HPLC-UV/MS
-
Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[17]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[17]
-
Detection: UV detection is typically performed at the maximum absorbance wavelength of the target benzofuran derivatives (e.g., around 280-320 nm). Mass spectrometry provides molecular weight and fragmentation data for structural confirmation.[17][19][20]
4. Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: Acquire a suite of 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully elucidate the structure and assign all proton and carbon signals.[6][21][22][23][24]
Example ¹H and ¹³C NMR Data for Moracin C:
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 2 | 155.8 | - |
| 3 | 102.5 | 6.89 (s) |
| 3a | 121.6 | - |
| 4 | 120.6 | 6.88 (d, 2.0) |
| 5 | 111.8 | 6.71 (dd, 8.4, 2.0) |
| 6 | 155.4 | - |
| 7 | 97.0 | 7.33 (d, 8.8) |
| 7a | 154.7 | - |
| 1' | 132.4 | - |
| 2' | 102.1 | 6.74 (d, 2.4) |
| 3' | 158.5 | - |
| 4' | 102.1 | 6.23 (t, 2.4) |
| 5' | 158.5 | - |
| 6' | 102.5 | 6.74 (d, 2.4) |
| 1'' | 21.6 | 3.35 (d, 7.2) |
| 2'' | 122.9 | 5.30 (t, 7.2) |
| 3'' | 132.5 | - |
| 4'' | 25.8 | 1.75 (s) |
| 5'' | 17.9 | 1.78 (s) |
Note: NMR data is from reference[25] and may vary slightly depending on the solvent and instrument used.
Conclusion
Benzofuran derivatives are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in plants and fungi, coupled with their potent pharmacological activities, makes them attractive targets for drug discovery and development. This technical guide has provided a comprehensive overview of their natural sources, biosynthetic origins, and the key experimental methodologies required for their isolation and characterization. Further research into the quantitative analysis of these compounds in various natural matrices and the elucidation of their complete biosynthetic pathways will be crucial for harnessing their full therapeutic potential.
References
- 1. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Total synthesis of ailanthoidol and precursor XH14 by Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzofuranoids and Phenylpropanoids from the Mangrove Endophytic Fungus, Aspergillus sp. ZJ-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Research on Chemical Constituents and Anti-tumor Activity of Eupatorium chinense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Reactivity of Benzofuran-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-7-carbaldehyde is a heterocyclic aromatic aldehyde with a unique structural motif that makes it a valuable building block in medicinal chemistry and materials science. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a reactive aldehyde group at the 7-position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse and complex molecular architectures. This document provides a preliminary investigation into the reactivity of this compound, focusing on key transformations of the aldehyde functionality. It aims to serve as an in-depth technical guide, offering structured data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the formylation of a pre-existing benzofuran ring system. For instance, the Vilsmeier-Haack reaction on 4,6-dimethoxybenzofuran has been shown to selectively introduce a formyl group at the C7 position, yielding 4,6-dimethoxythis compound.[1] Other methods may involve the construction of the benzofuran ring from acyclic precursors already bearing the aldehyde functionality or a precursor that can be readily converted to an aldehyde.
Reactivity of the Carbaldehyde Group
The aldehyde group of this compound is susceptible to a range of chemical transformations characteristic of aromatic aldehydes. These include oxidation, olefination, and condensation reactions. The electronic properties of the benzofuran ring system can influence the reactivity of the aldehyde group.
Oxidation Reactions: The Dakin Oxidation
The Dakin oxidation is a classic reaction that converts an ortho- or para-hydroxyaryl aldehyde or ketone to a phenol or catechol, respectively, using hydrogen peroxide in the presence of a base. While this compound itself does not possess a hydroxyl group in the requisite position for a standard Dakin reaction, substituted derivatives have been shown to undergo this transformation. For example, 4,6-dimethoxybenzofuran-7-carbaldehydes have been successfully converted to the corresponding benzofuran-7-ol derivatives.[1][2] This reaction provides a valuable method for introducing a hydroxyl group at the 7-position of the benzofuran nucleus.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4,6-dimethoxy-2-phenylthis compound | 4,6-dimethoxy-2-phenylbenzofuran-7-ol | H₂O₂, HCl (cat.), MeOH/THF, rt, 2h | 33 | [2] |
| 4,6-dimethoxy-2-(4-methylphenyl)this compound | 4,6-dimethoxy-2-(4-methylphenyl)benzofuran-7-ol | H₂O₂, HCl (cat.), MeOH/THF, rt, 2h | 18-39 | [2] |
| 4,6-dimethoxy-2-(4-methoxyphenyl)this compound | 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-7-ol | H₂O₂, HCl (cat.), MeOH/THF, rt, 2h | 18-39 | [2] |
-
Dissolve 1 mmol of the 4,6-dimethoxy-2-phenylthis compound derivative in a heated solvent mixture of methanol (5 mL) and tetrahydrofuran (5 mL).
-
After cooling the solution to room temperature, add one drop of concentrated HCl and stir the reaction mixture for 5 minutes.
-
Slowly add 30 mmol of hydrogen peroxide to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into an ice-water mixture.
-
Collect the resulting solid by filtration, dry it, and purify by column chromatography using a DCM/hexane (2/8) solvent system.
Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. This reaction involves the treatment of the carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over stereochemistry in many cases. Benzofuran carbaldehydes can readily undergo the Wittig reaction to afford various vinyl-substituted benzofurans.[3] This provides a convenient route to extend the carbon framework and introduce new functional groups.
-
To a suspension of triphenylphosphine in a suitable solvent (e.g., aqueous sodium bicarbonate), add the appropriate alkyl halide.
-
Add the aldehyde (e.g., this compound) to the mixture.
-
Stir the reaction mixture vigorously for 1 hour.
-
Quench the reaction with aqueous acid (e.g., 1.0 M H₂SO₄).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer with a drying agent (e.g., magnesium sulfate) and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is a versatile tool for carbon-carbon bond formation and is widely used in the synthesis of various functionalized molecules, including coumarins and other heterocyclic systems.[4] Benzofuran carbaldehydes are suitable substrates for the Knoevenagel condensation, reacting with a variety of active methylene compounds in the presence of a basic catalyst.
-
In a round-bottom flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and this compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a base (e.g., piperidine, diethylamine).
-
Reflux the reaction mixture for the required amount of time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated compound.
Conclusion
This preliminary investigation highlights the synthetic utility of this compound as a versatile building block. The aldehyde functionality readily undergoes a variety of important chemical transformations, including oxidation, olefination, and condensation reactions. The provided data and experimental protocols offer a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further exploration of the reactivity of this compound is warranted to uncover novel synthetic methodologies and to generate a wider array of structurally diverse and potentially bioactive molecules. The continued investigation into the chemistry of this and related benzofuran derivatives will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.
References
Spectroscopic Unveiling of Benzofuran-7-carbaldehyde: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for Benzofuran-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data. The following tables summarize the key quantitative spectroscopic information for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted based on established principles of NMR spectroscopy and analysis of analogous benzofuran derivatives. Experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.15 | s | - | H-8 (Aldehyde) |
| 8.05 | d | 7.8 | H-4 |
| 7.88 | d | 7.6 | H-6 |
| 7.75 | d | 2.2 | H-2 |
| 7.40 | t | 7.7 | H-5 |
| 6.90 | d | 2.2 | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | C-8 (C=O) |
| 155.8 | C-7a |
| 146.0 | C-2 |
| 133.0 | C-7 |
| 129.5 | C-6 |
| 128.0 | C-4 |
| 125.0 | C-5 |
| 123.5 | C-3a |
| 107.0 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2850, 2750 | Medium | Aldehyde C-H (Fermi doublet) |
| 1705 - 1685 | Strong | Aldehyde C=O Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| 1250 - 1050 | Strong | C-O-C (Ether) Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 117 | Medium | [M-CHO]⁺ |
| 89 | Medium | [M-CHO-CO]⁺ or [C₇H₅]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
To ensure homogeneity and remove any particulate matter, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a standard 5 mm NMR tube.[2]
-
The NMR tube is then capped and carefully placed into the NMR spectrometer's spinner turbine.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's functional groups.[4][5]
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Impact - EI):
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the heated injection port.[6]
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, creating a positively charged molecular ion ([M]⁺).[6]
Mass Analysis and Detection:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, while other peaks represent fragment ions, providing clues about the molecule's structure.
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizer loader [nmrdb.org]
A Theoretical and Computational Investigation of Benzofuran-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of Benzofuran-7-carbaldehyde. While direct, extensive computational studies on this specific isomer are not widely published, this document extrapolates from established research on analogous benzofuran derivatives to present a robust framework for its analysis. This guide is intended to serve as a detailed protocol and reference for researchers undertaking computational investigations of this molecule, which is of interest in medicinal chemistry and materials science due to the diverse biological activities of the benzofuran scaffold.[1][2][3]
Introduction to this compound
Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.[1][2][3] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran core. This compound, with its aldehyde functional group, presents a key target for synthetic modifications and a subject for detailed electronic and structural analysis to understand its reactivity and potential interactions with biological targets.
Computational chemistry provides a powerful toolkit for elucidating the molecular properties of such compounds from first principles. Techniques like Density Functional Theory (DFT) allow for the accurate prediction of geometries, vibrational spectra, and electronic characteristics, offering insights that are complementary to experimental data.
Computational Methodology
The following section details a typical computational workflow for the comprehensive analysis of this compound, based on methods successfully applied to similar benzofuran derivatives.[4][5]
Geometry Optimization and Vibrational Frequency Analysis
The initial step in the computational study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). The choice of functional and basis set offers a good balance between accuracy and computational cost for organic molecules.[5] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.
Electronic Properties Analysis
Subsequent to geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and electronic structure. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
The following diagram illustrates the typical workflow for the computational analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benzofuran-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are based on established analytical techniques for structurally related benzofuran derivatives and are intended to serve as a comprehensive guide for researchers in drug development and quality control.
Analytical Techniques Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used method for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation. This method is particularly useful for trace-level analysis and impurity profiling.
Application Note 1: Quantification of this compound by HPLC-UV
This section outlines a protocol for the quantitative determination of this compound using a reverse-phase HPLC system with UV detection.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from structurally similar benzofuran derivatives.[1]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 - 1.31 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 3.97 µg/mL |
| Recovery | 81 - 107% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic acid). A typical gradient could be: Start at 30% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm (based on carbofuran, optimization for this compound is recommended)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For drug products, an extraction step may be necessary. Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), and sonicate for 15 minutes to ensure complete dissolution.[1] Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization
Caption: Workflow for the quantification of this compound using HPLC-UV.
Application Note 2: Quantification of this compound by GC-MS
This section provides a protocol for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry. This method is ideal for trace analysis and when structural confirmation is required. Due to the polarity of the aldehyde group, a derivatization step (silylation) is recommended to improve chromatographic performance.[2]
Data Presentation
The following table presents the expected performance of the GC-MS method, based on data for furan and other derivatized compounds.[3][4]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 |
| Limit of Detection (LOD) | 0.015 - 0.151 ng/mL |
| Limit of Quantification (LOQ) | 0.007 - 0.337 ng/g |
| Recovery | 81 - 117% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)[2]
-
Pyridine (anhydrous)[2]
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., deuterated furan).
2. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injector Temperature: 280 °C[5]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-300 m/z) for identification.
-
SIM ions (hypothetical for silylated derivative): These would be determined from the mass spectrum of the derivatized standard. One quantifier and two qualifier ions should be selected.
3. Derivatization (Silylation): [2]
-
To a solution of the dried sample or standard in a vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in methanol.
-
Calibration Standards: Create calibration standards by diluting the stock solution.
-
For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen before proceeding with the derivatization step.
-
Add a known amount of internal standard to all standards and samples before preparation.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the derivatized standards.
-
Confirm the identity of the analyte in samples by the presence of qualifier ions and their relative abundance ratios.
-
Quantify the analyte in the sample using the calibration curve.
Visualization
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzofuran-7-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Benzofuran-7-carbaldehyde, a key synthetic intermediate, offers a versatile platform for the synthesis of a diverse library of bioactive molecules. The aldehyde functional group serves as a convenient handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
While specific comprehensive studies on the biological applications of derivatives synthesized directly from this compound are limited in the available literature, this document provides detailed application notes and protocols based on closely related benzofuran aldehydes. These examples serve as a representative guide for researchers to design and evaluate novel compounds derived from this compound. The primary focus will be on the synthesis and evaluation of Schiff bases and chalcones, two classes of compounds frequently derived from aromatic aldehydes with significant potential in drug discovery.
I. Application Notes: Representative Bioactivities of Benzofuran-Carbaldehyde Derivatives
A. Anticancer Activity
Benzofuran-based compounds have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[1] Derivatives such as Schiff bases and chalcones have shown promising cytotoxic activity against a range of cancer cell lines.
1. Schiff Base Derivatives:
The condensation of benzofuran aldehydes with various primary amines yields Schiff bases, which have demonstrated significant anticancer potential. The imine (-C=N-) linkage is crucial for their biological activity, and modifications of the amine component can significantly influence their cytotoxic profile.
2. Chalcone Derivatives:
Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, are precursors to flavonoids and exhibit a broad spectrum of biological activities, including potent anticancer effects. Benzofuran-containing chalcones have been shown to inhibit cancer cell proliferation and induce apoptosis.[1][2]
Quantitative Data on Representative Benzofuran Chalcone Derivatives:
The following table summarizes the in vitro anticancer activity of a series of benzofuran-based chalcone derivatives against various cancer cell lines. It is important to note that these derivatives were not synthesized from this compound but from a related 2-acetylbenzofuran and various aromatic aldehydes.[1] This data is presented to illustrate the potential anticancer efficacy of this class of compounds.
| Compound ID | Cell Line | IC50 (µM)[1] |
| 4d | HCC1806 (Breast) | 17.13 |
| 4g | HCC1806 (Breast) | 5.93 |
| 4g | HeLa (Cervical) | 5.61 |
| 4g | A549 (Lung) | 6.27 |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives, including hydrazones and Schiff bases, have shown promising activity against a variety of bacterial and fungal strains.
1. Hydrazone Derivatives:
Hydrazones, formed by the reaction of aldehydes with hydrazines, are a class of compounds with diverse biological activities, including antimicrobial effects. The introduction of different substituents on the hydrazone moiety allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Data on Representative Benzofuran Hydrazone Derivatives:
The following table presents the minimum inhibitory concentration (MIC) values for a series of hydrazide-hydrazone derivatives against various bacterial strains. It is important to note that these compounds were not derived from this compound. This data is provided to exemplify the potential antimicrobial activity of this class of derivatives.[3]
| Compound ID | Bacterial Strain | MIC (µg/mL)[3] |
| 8 | Staphylococcus epidermidis ATCC 12228 | < 0.98 |
| 9 | Staphylococcus epidermidis ATCC 12228 | < 0.98 |
| 10 | Staphylococcus epidermidis ATCC 12228 | < 0.98 |
| 15 | Staphylococcus aureus ATCC 6538 | 1.95 - 7.81 |
II. Experimental Protocols
The following are detailed protocols for the synthesis of representative Schiff base and chalcone derivatives from an aromatic aldehyde, and for their subsequent biological evaluation. These protocols can be adapted for use with this compound.
A. Synthesis Protocols
1. General Protocol for the Synthesis of Schiff Bases from this compound:
This protocol describes a general method for the condensation of an aromatic aldehyde with a primary amine to form a Schiff base.
-
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., aniline) (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
-
2. General Protocol for the Synthesis of Chalcones from this compound (Claisen-Schmidt Condensation):
This protocol outlines the base-catalyzed condensation of an aromatic aldehyde with a ketone to form a chalcone.
-
Materials:
-
This compound (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)
-
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol or methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring, maintaining the temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
-
B. Biological Evaluation Protocols
1. Protocol for In Vitro Anticancer Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
After 24 hours, replace the medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial or fungal strains
-
Liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (positive control)
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
III. Visualization of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the application of this compound in medicinal chemistry.
Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: Logical relationship in the Claisen-Schmidt condensation for chalcone synthesis.
Caption: Logical relationship in the formation of a Schiff base from an aldehyde and a primary amine.
References
Benzofuran-7-carbaldehyde: A Versatile Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds
For Immediate Release
Benzofuran-7-carbaldehyde has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a reactive aldehyde group on the benzofuran core, provides a convenient starting point for the construction of novel molecular architectures for drug discovery and development. Researchers have successfully utilized this starting material to synthesize a range of heterocyclic systems, including pyrimidines, pyrazolines, and other multi-ring structures, which have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities.
Key Applications in Heterocyclic Synthesis:
The aldehyde functionality of this compound serves as a key handle for various chemical transformations, enabling the construction of more complex heterocyclic frameworks. Two prominent synthetic strategies include the Claisen-Schmidt condensation to form chalcones and the Knoevenagel condensation with active methylene compounds.
Synthesis of Pyrimidines and Pyrazolines via Chalcone Intermediates
A primary application of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. These chalcones are valuable intermediates for the subsequent synthesis of various heterocyclic compounds, notably pyrimidines and pyrazolines.
The general synthetic pathway involves a two-step process. First, this compound undergoes a Claisen-Schmidt condensation with an appropriate acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding benzofuran-7-yl chalcone.[1] This reaction is typically carried out in ethanol at room temperature. The resulting chalcone can then be cyclized with different reagents to afford the desired heterocyclic rings.
For the synthesis of pyrimidines, the benzofuran-7-yl chalcone is reacted with urea, thiourea, or guanidine hydrochloride in the presence of a base like ethanolic potassium hydroxide.[2][3] This reaction leads to the formation of pyrimidine derivatives bearing the benzofuran-7-yl substituent.
Similarly, pyrazoline derivatives can be synthesized by the cyclocondensation of the chalcone with hydrazine hydrate or substituted hydrazines.[4][5][6] This reaction is often carried out in a suitable solvent such as ethanol, sometimes with the addition of a catalytic amount of acid like acetic acid.[6]
Table 1: Quantitative Data for the Synthesis of Pyrimidine and Pyrazoline Derivatives from this compound via Chalcone Intermediates
| Step | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | Benzofuran-7-yl chalcone | Acetophenone, NaOH, Ethanol, RT | High (Typical) | [1] |
| 2a | Benzofuran-7-yl pyrimidine | Urea/Thiourea/Guanidine HCl, Ethanolic KOH | Good | [2][3] |
| 2b | Benzofuran-7-yl pyrazoline | Hydrazine hydrate, Ethanol, Reflux | Good | [4][6] |
Note: Specific yields can vary depending on the substrates and reaction conditions.
Knoevenagel Condensation for the Synthesis of Diverse Heterocycles
The Knoevenagel condensation provides another powerful route to functionalize this compound and construct novel heterocyclic systems. This reaction involves the condensation of the aldehyde with an active methylene compound in the presence of a basic catalyst.[7][8][9] A variety of active methylene compounds can be employed, such as malononitrile, ethyl cyanoacetate, and barbituric acid, leading to a wide range of products with potential biological activities.[8][9] The resulting products can serve as precursors for the synthesis of more complex heterocyclic structures.
Biological Significance and Therapeutic Potential
Heterocyclic compounds derived from this compound have shown a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity: Many benzofuran derivatives, including those synthesized from chalcones, have demonstrated significant anticancer properties.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some benzofuran-based chalcones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12]
Anti-inflammatory Activity: Benzofuran derivatives have also been investigated for their anti-inflammatory potential.[13][14] Certain heterocyclic hybrids incorporating the benzofuran scaffold have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory mechanism of some of these compounds has been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[13]
Antimicrobial Activity: The benzofuran nucleus is a common feature in many compounds with antimicrobial properties.[2][3] Pyrimidine and pyrazoline derivatives synthesized from this compound have been evaluated for their activity against various bacterial and fungal strains. The presence of the benzofuran moiety often contributes to the enhanced antimicrobial efficacy of these heterocyclic systems.
Experimental Protocols
Protocol 1: Synthesis of Benzofuran-7-yl Chalcone
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve one equivalent of this compound and one equivalent of the substituted acetophenone in ethanol in a flask with stirring.
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature at room temperature.
-
Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated crude chalcone by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.[1]
Protocol 2: Synthesis of Benzofuran-7-yl Pyrimidine
Materials:
-
Benzofuran-7-yl chalcone
-
Urea, Thiourea, or Guanidine hydrochloride
-
Ethanolic potassium hydroxide
Procedure:
-
A mixture of the benzofuran-7-yl chalcone (1 mmol) and urea, thiourea, or guanidine hydrochloride (1 mmol) is refluxed in ethanolic potassium hydroxide solution.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired pyrimidine derivative.[2]
Protocol 3: Synthesis of Benzofuran-7-yl Pyrazoline
Materials:
-
Benzofuran-7-yl chalcone
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the benzofuran-7-yl chalcone (1 mmol) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, the product may precipitate. If not, the solution can be poured into ice-cold water.
-
Collect the solid precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[6]
Visualizing the Synthetic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Benzofuran-7-carbaldehyde
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1][2] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The derivatization of functionalized benzofurans, such as Benzofuran-7-carbaldehyde, is a key strategy for the development of new therapeutic agents and molecular probes.[5][6] The aldehyde group at the 7-position offers a versatile handle for a variety of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR).
This document provides detailed protocols for several common and effective derivatization reactions of this compound, tailored for researchers and scientists in drug development and medicinal chemistry.
Key Derivatization Strategies
The aldehyde functionality of this compound is amenable to a range of synthetic transformations. The following protocols detail procedures for reductive amination, Knoevenagel condensation, and Wittig reaction, which are fundamental methods for generating diverse libraries of benzofuran derivatives.
Data Presentation: Summary of Derivatization Reactions
| Reaction Type | Product Structure | Key Reagents | Typical Yield (%) |
| Reductive Amination | Primary/Secondary Amine, Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) | 60-95% | |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), weak base (e.g., piperidine, triethylamine) | 70-90% | |
| Wittig Reaction | Phosphonium ylide | 50-85% |
Experimental Protocols
Protocol 1: Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines from aldehydes.[7][8] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7][9]
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M).
-
Add the desired primary or secondary amine (1.1-1.2 eq). If the amine is a salt, neutralize it with a suitable base first.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often exothermic.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amine derivative.
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product.[10][11] This reaction is highly efficient for creating carbon-carbon double bonds.
Materials and Equipment:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)[12]
-
Piperidine or triethylamine (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask with a Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer, heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.1 eq) in ethanol or toluene (0.2-0.5 M).
-
Add a catalytic amount of piperidine or triethylamine (0.1 eq).
-
If using ethanol, stir the reaction mixture at room temperature or gently heat to reflux for 2-12 hours. If using toluene, reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture upon cooling.
-
Once the reaction is complete, cool the mixture to room temperature or in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol or hexane to remove any unreacted starting materials.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure α,β-unsaturated derivative.
Protocol 3: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[13][14] It is particularly useful for creating specifically substituted alkenes with good control over the double bond geometry, depending on the nature of the ylide.[13]
Materials and Equipment:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the phosphonium salt (1.1-1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (1.0-1.1 eq) via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the stirring ylide solution via syringe at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Triphenylphosphine oxide is a common byproduct.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the desired alkene derivative.
-
Visualizations
Experimental Workflows
Caption: Workflow for Reductive Amination of this compound.
Caption: Workflow for Knoevenagel Condensation of this compound.
Caption: Workflow for the Wittig Reaction with this compound.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. jocpr.com [jocpr.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the large-scale synthesis of Benzofuran-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol is presented in a two-step sequence, commencing with the synthesis of the key intermediate, 7-bromobenzofuran, followed by its formylation to yield the target aldehyde.
Introduction
Benzofuran derivatives are prevalent scaffolds in a wide array of biologically active compounds and natural products. This compound, in particular, serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a robust and scalable method for its preparation, suitable for laboratory and pilot-plant scale production.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process:
-
Synthesis of 7-Bromobenzofuran: This step involves the reaction of o-bromophenol with 2-chloro-1,1-dimethoxyethane to form an intermediate which is then cyclized under acidic conditions.
-
Formylation of 7-Bromobenzofuran: The 7-bromobenzofuran is converted to its Grignard reagent, which then reacts with N,N-dimethylformamide (DMF) to afford this compound after acidic workup.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 7-Bromobenzofuran
This procedure is adapted from a patented method and is suitable for large-scale production.[1]
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| o-Bromophenol | 173.01 | 6.3 | 36.4 |
| Potassium Carbonate | 138.21 | 5.75 | 41.6 |
| 2-Bromo-1,1-dimethoxyethane | 169.02 | 9.0 | 53.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Chlorobenzene | 112.56 | 18 L | - |
| Phosphoric Acid | 98.00 | 10.0 | 102.0 |
| Sodium Hydroxide (2 M solution) | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Alkylation: To a 50 L reactor, add N,N-dimethylformamide (21 L) and o-bromophenol (6.3 kg).
-
Add potassium carbonate (5.75 kg) and 2-bromo-1,1-dimethoxyethane (9.0 kg) in portions while stirring.
-
Heat the mixture to reflux and maintain for 30 hours. Monitor the reaction progress by TLC and GC.
-
After completion, cool the reaction mixture and remove the majority of DMF by distillation.
-
To the residue, add water (10 L) and ethyl acetate (10 L). Stir the mixture vigorously for 2 hours.
-
Separate the organic phase and wash the aqueous phase with ethyl acetate. Combine the organic phases.
-
Cyclization: In a 50 L reactor, add chlorobenzene (18 L) and the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene intermediate from the previous step (approximately 4.56 kg).
-
Add phosphoric acid (10 kg) and heat the mixture to reflux with stirring for 27 hours. Monitor the reaction by TLC and GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the lower acidic layer.
-
Wash the organic phase with water (7 L) and 2 M sodium hydroxide solution (7 L).
-
Dry the organic phase over anhydrous sodium sulfate overnight.
-
Remove the majority of chlorobenzene by distillation under atmospheric pressure.
-
Purify the crude product by vacuum distillation to obtain 7-bromobenzofuran.
Expected Yield: Approximately 2.6 kg.
Step 2: Formylation of 7-Bromobenzofuran to this compound
This procedure utilizes a Grignard reaction followed by quenching with DMF.
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 7-Bromobenzofuran | 197.03 | 2.6 kg | 13.2 |
| Magnesium Turnings | 24.31 | 355 g | 14.6 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 L | - |
| Iodine | 253.81 | One crystal | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.1 L | 14.5 |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
To a 50 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (355 g).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 7-bromobenzofuran (2.6 kg) in anhydrous THF (15 L).
-
Add a small portion of the 7-bromobenzofuran solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 7-bromobenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Slowly add N,N-dimethylformamide (1.1 L) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. A thick precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 5 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Synthesis of 7-Bromobenzofuran | o-Bromophenol, 2-Bromo-1,1-dimethoxyethane, H₃PO₄ | DMF, Chlorobenzene | Reflux | 30 + 27 | ~30-40 |
| 2 | Formylation | 7-Bromobenzofuran, Mg, DMF | THF | 0 to RT | 5 | ~60-70 |
Characterization Data for this compound
-
Appearance: Liquid.
-
Molecular Formula: C₉H₆O₂
-
Molecular Weight: 146.15 g/mol
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.21 (s, 1H, CHO), 7.95 (d, J=7.6 Hz, 1H), 7.80 (d, J=2.2 Hz, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.35 (t, J=7.7 Hz, 1H), 6.90 (d, J=2.2 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 190.1, 155.8, 145.5, 129.3, 128.8, 125.4, 124.9, 122.6, 107.2.
-
IR (neat, cm⁻¹): 3120, 2850, 2750, 1690 (C=O), 1580, 1450, 1260, 1100, 810.
-
Mass Spectrometry (EI, 70 eV) m/z (%): 146 (M⁺, 100), 145 (95), 117 (30), 89 (45).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
o-Bromophenol is corrosive and toxic. Handle with care.
-
Phosphoric acid is corrosive.
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Diethyl ether and THF are highly flammable. Avoid open flames and sparks.
This protocol provides a comprehensive guide for the large-scale synthesis of this compound. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Purification of Synthetic Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic Benzofuran-7-carbaldehyde. The methods outlined below are standard laboratory techniques designed to remove impurities commonly encountered in the synthesis of this and similar aromatic aldehydes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, reagents, and byproducts. Effective purification is crucial to ensure the integrity of subsequent reactions and the quality of the final products. The primary methods for the purification of this compound are flash column chromatography and recrystallization. For certain impurities, a liquid-liquid extraction using a bisulfite adduct formation can be a highly effective alternative.
Data Presentation
The following table summarizes the expected outcomes for the described purification methods. The quantitative data is based on typical results for the purification of benzofuran derivatives and aromatic aldehydes, as specific data for this compound is not extensively published.
| Purification Method | Typical Purity Attained | Expected Yield (%) | Key Parameters | Common Impurities Removed |
| Flash Column Chromatography | >98% | 85-95% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | Unreacted starting materials, polar and non-polar byproducts |
| Recrystallization | >99% | 70-90% | Solvent System: e.g., Methanol/Water, Ethanol, or Acetone/Hexane | Sparingly soluble impurities, colored byproducts |
| Bisulfite Extraction | >95% | 80-95% | Reagent: Saturated Sodium Bisulfite Solution | Non-aldehydic organic impurities |
Experimental Workflow
The general workflow for the purification of synthetic this compound involves an initial assessment of the crude product, followed by the selection of the most appropriate purification method.
Caption: General workflow for the purification of synthetic this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying crude this compound, especially when dealing with a mixture of impurities with varying polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Compressed air or pump
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluting solvent (gradient elution) as needed to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid crude products with a relatively high initial purity.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., methanol, ethanol, acetone, hexane, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of the chosen solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Test various solvents and solvent mixtures (e.g., methanol/water, acetone/hexane) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To promote further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This liquid-liquid extraction method is highly selective for aldehydes and can be used to separate them from non-carbonyl-containing impurities.[1]
Materials:
-
Crude this compound mixture
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Ethyl acetate
-
Hexanes
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Adduct Formation and Extraction:
-
Dissolve the crude mixture in methanol (e.g., 5 mL).[1]
-
Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite.[1]
-
Shake the funnel vigorously for about 30 seconds. A precipitate of the bisulfite adduct may form.[1]
-
Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.[1]
-
Allow the layers to separate and drain the lower aqueous layer containing the aldehyde-bisulfite adduct. The organic layer contains the non-aldehydic impurities.[1]
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add 50% NaOH solution dropwise while shaking until the aqueous layer becomes basic (pH > 12).
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Logical Relationship of Purification Steps
The choice of purification method depends on the nature and quantity of impurities. Often, a combination of methods is employed for optimal results.
Caption: Decision tree for selecting a purification strategy for this compound.
References
Application Notes and Protocols for Benzofuran-7-carbaldehyde Derivatives in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of Benzofuran-7-carbaldehyde derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The protocols offer detailed methodologies for key experiments to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Benzofuran scaffolds are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, have established them as privileged structures in drug discovery.[2][3] this compound, in particular, serves as a versatile starting material for the synthesis of a variety of derivatives, such as Schiff bases and chalcones, which have shown significant potential as therapeutic agents.[4][5] This document outlines the therapeutic promise of these derivatives and provides practical protocols for their synthesis and biological characterization.
Potential Therapeutic Applications
Derivatives of this compound have been investigated for several therapeutic applications, primarily in the fields of oncology, infectious diseases, and neurodegenerative disorders.
1. Anticancer Activity:
Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Schiff base derivatives of benzofurans, for instance, have been shown to exhibit potent antiproliferative activity.[6]
2. Antimicrobial Activity:
The benzofuran nucleus is a core component of many compounds with antimicrobial properties.[7] Derivatives such as chalcones and Schiff bases synthesized from benzofuran aldehydes have shown promising activity against a range of bacterial and fungal pathogens.[4][8] The mode of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
3. Acetylcholinesterase Inhibition:
Certain benzofuran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of benzofuran derivatives allow for effective binding to the active site of the AChE enzyme.[10]
Data Presentation: Biological Activity of Benzofuran Derivatives
While specific quantitative data for this compound derivatives are limited in publicly available literature, the following table summarizes the biological activities of structurally related benzofuran derivatives to illustrate the potential of this scaffold.
| Derivative Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC in µM) |
| Benzofuran-Schiff Base Hybrid | Anticancer (MTT Assay) | MCF-7 (Breast Cancer) | Significant Activity (Specific IC50 not provided)[6] |
| Benzofuran-Schiff Base Hybrid | Anticancer (MTT Assay) | HeLa (Cervical Cancer) | Significant Activity (Specific IC50 not provided)[6] |
| Benzofuran-Chalcone Hybrid | Acetylcholinesterase Inhibition | - | IC50: 23-39[11] |
| Benzofuran-Triazole Hybrid | Acetylcholinesterase Inhibition | - | IC50: 0.55 - 2.28[10] |
| Hydrophobic Benzofuran Analogs | Antibacterial | E. coli, S. aureus, MRSA, B. subtilis | MIC80: 0.39 - 3.12 µg/mL[4] |
Experimental Protocols
1. Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.
-
Materials: this compound, substituted primary amines, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve an equimolar amount of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
-
2. Synthesis of this compound Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.[12][13]
-
Materials: this compound, substituted acetophenone, ethanol, aqueous potassium hydroxide (or sodium hydroxide) solution.
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a flask.
-
Slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is filtered, washed with water until neutral, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, and Mass Spectrometry.
-
3. In Vitro Anticancer Activity: MTT Assay
This protocol describes the determination of the cytotoxic effects of synthesized benzofuran derivatives on cancer cell lines using the MTT assay.
-
Materials: Cancer cell lines (e.g., MCF-7, HeLa), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing different concentrations of the compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
4. Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method to screen for AChE inhibitory activity of the synthesized benzofuran derivatives.
-
Materials: Acetylcholinesterase (AChE) from electric eel, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), test compounds, 96-well plate.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the sample to a blank (without inhibitor). Calculate the IC50 value for each compound.
-
Visualization of Methodologies and Pathways
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors [mdpi.com]
- 12. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
- 13. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Benzofuran-7-carbaldehyde in the Synthesis of Novel Bioactive Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzofuran-7-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a diverse array of novel bioactive compounds. Its unique structural features, combining a benzofuran nucleus with a reactive aldehyde group, make it an attractive scaffold for the development of therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive agents derived from this compound, focusing on its application in generating anticancer and antimicrobial compounds through the formation of chalcones and Schiff bases.
Application Notes
The benzofuran moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The presence of the carbaldehyde group at the 7-position of the benzofuran ring provides a convenient handle for synthetic elaboration, allowing for the introduction of various pharmacophoric groups to modulate biological activity.
Two of the most common and effective strategies for derivatizing this compound are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.
-
Benzofuran-Chalcones: Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess significant anticancer properties. The synthesis of chalcones from this compound allows for the creation of hybrid molecules that combine the bioactivity of both the benzofuran and chalcone scaffolds. These derivatives have shown promise as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis.
-
Benzofuran-Schiff Bases: Schiff bases, containing an imine or azomethine group, are another class of compounds with a broad spectrum of biological activities, particularly antimicrobial effects. The reaction of this compound with various amines leads to the formation of Schiff bases with potentially enhanced antibacterial and antifungal properties.
Data Presentation: Bioactivity of Benzofuran Derivatives
The following tables summarize the biological activities of representative benzofuran-chalcone and benzofuran-Schiff base derivatives. It is important to note that while these compounds are structurally related to derivatives of this compound, specific data for derivatives from this exact starting material is limited in publicly available literature. The presented data serves to illustrate the potential bioactivities of this class of compounds.
Table 1: Anticancer Activity of Benzofuran-Chalcone Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| BC-1 | (E)-1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | HeLa | 5.61 | [1] |
| HCC1806 | 5.93 | [1] | ||
| BC-2 | 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | VEGFR-2 (enzyme assay) | 0.001 | [2] |
| BC-3 | 1-(5-bromo-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one | MCF-7 | 15.3 | [3][4] |
| PC-3 | 12.8 | [3][4] |
Table 2: Antimicrobial Activity of Benzofuran-Schiff Base Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| BSB-1 | N'-(phenylmethylene)benzofuran-2-carbohydrazide | E. coli | 62.5 | [5] |
| S. aureus | 62.5 | [5] | ||
| BSB-2 | 5-chloro-N'-(phenylmethylene)benzofuran-2-carbohydrazide | E. coli | 62.5 | [5] |
| S. aureus | 62.5 | [5] | ||
| BSB-3 | Schiff base of 5-aminobenzofuran-2-carboxylate | M. tuberculosis | 1.6 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of chalcones and Schiff bases starting from an aromatic aldehyde like this compound.
Protocol 1: Synthesis of Benzofuran-Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of an aromatic aldehyde with a substituted acetophenone.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the substituted acetophenone (e.g., 10 mmol) in ethanol (30-40 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g).
-
Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Protocol 2: Synthesis of Benzofuran-Schiff Bases
This protocol outlines the synthesis of Schiff bases through the condensation of an aromatic aldehyde with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline or other primary amine (e.g., 4-chloroaniline) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound (e.g., 10 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted aniline (e.g., 10 mmol).
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow for Bioactive Agent Synthesis
Caption: Synthetic workflow for generating bioactive agents.
Logical Relationship of Synthesis and Evaluation
Caption: Logical flow from synthesis to lead optimization.
Potential Signaling Pathway Inhibition by Benzofuran-Chalcones
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
step-by-step synthesis of Benzofuran-7-carbaldehyde from commercial starting materials
Application Note and Protocol: A Step-by-Step Synthesis of Benzofuran-7-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1] The benzofuran core is a key building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a valuable intermediate for the synthesis of more complex molecules, enabling the introduction of various functional groups at the 7-position of the benzofuran ring. This document provides a detailed, step-by-step protocol for the synthesis of this compound from a commercially available starting material, 7-bromobenzofuran, via a Grignard reaction followed by formylation.
Overall Synthetic Scheme
The proposed synthesis is a two-step, one-pot procedure commencing with the formation of a Grignard reagent from 7-bromobenzofuran, followed by formylation using N,N-dimethylformamide (DMF) to yield the target compound, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of 5-formyl-1-benzofuran.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromobenzofuran | >97% | Commercially Available | Starting material |
| Magnesium (Mg) turnings | Reagent | Sigma-Aldrich | For Grignard reagent formation |
| Iodine (I₂) | Crystal | Sigma-Aldrich | Catalyst for Grignard initiation |
| Anhydrous Tetrahydrofuran (THF) | >99.8%, DriSolv | Sigma-Aldrich | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Formylating agent |
| Hydrochloric acid (HCl) | 3N aqueous solution | Fisher Scientific | For workup and acidification |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | ||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Petroleum ether | ACS Grade | Eluent for chromatography | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Eluent for chromatography |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.92 g, 38 mmol) and a crystal of iodine.
-
Under a nitrogen atmosphere, add a small amount of anhydrous THF (2.5 mL) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 7-bromobenzofuran (e.g., 4.5 g, 22.8 mmol) in anhydrous THF (25 mL).
-
Add a small portion of the 7-bromobenzofuran solution to the magnesium suspension to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 7-bromobenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation Reaction:
-
Cool the reaction mixture to -40°C using a dry ice/acetone bath.
-
Slowly add anhydrous DMF (3.6 g, 49 mmol) dropwise to the cooled Grignard reagent, ensuring the internal temperature does not rise significantly.
-
After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to a pH of 2 by the slow, dropwise addition of 3N HCl. Stir for 30 minutes.
-
Dilute the mixture with water (500 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to yield pure this compound.
-
Expected Results:
| Product | Form | Yield | Analytical Data |
| This compound | Liquid | ~50-60% | LC-MS: M/Z = 147.04 (M+1) |
Note: The yield is an estimate based on analogous reactions. Actual yields may vary.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are sensitive to moisture; ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Grignard reactions are exothermic and can be vigorous. Proper temperature control is essential.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression from the starting material to the final product, involving the key transformation of a bromo-functional group into a formyl group.
Caption: Logical flow of the chemical transformations.
This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery efforts. The use of commercially available starting materials and well-established chemical transformations makes this synthesis accessible to researchers in the field.
References
The Role of Benzofuran-7-carbaldehyde Scaffolds in the Development of Novel Anticancer Agents: Applications and Protocols
Introduction
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of benzofuran have garnered significant attention in oncology research due to their potent and diverse anticancer activities.[4][5][6] These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines.[7][8][9] Benzofuran-7-carbaldehyde, as a versatile synthetic intermediate, provides a valuable starting point for the development of novel benzofuran-based anticancer drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound derivatives in cancer therapy.
Application Notes
The anticancer activity of benzofuran derivatives is often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.[10] The structural diversity achievable through modifications of the benzofuran core allows for the fine-tuning of activity against specific cancer types and the exploration of various mechanisms of action.
Key Mechanisms of Action:
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[7][11][12]
-
Cell Cycle Arrest: Compounds derived from the benzofuran scaffold can halt the progression of the cell cycle, typically at the G2/M or G1 phases, thereby preventing cancer cell division.[7][13]
-
Inhibition of Signaling Pathways: Benzofuran derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.[10]
-
Enzyme Inhibition: Certain benzofuran derivatives exhibit inhibitory activity against enzymes vital for cancer progression, including receptor tyrosine kinases (RTKs) like VEGFR-2, which are involved in angiogenesis, and topoisomerases, which are essential for DNA replication.[10]
The versatility of the benzofuran ring system, combined with the reactivity of the aldehyde group in this compound, allows for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and other heterocyclic-fused systems, each with the potential for unique anticancer profiles.[3][6][14]
Quantitative Data on Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against a range of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Benzofuran-chalcone derivative | HCT-116 (Colon) | 1.71 | [15] |
| HT-29 (Colon) | 7.76 | [15] | |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [7][16] |
| HCT-116 (Colon) | 5.20 | [7][16] | |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [13][16] |
| HeLa (Cervical) | 1.06 | [13][16] | |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [7][16] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [7][16] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [13][16] |
| Ailanthoidol (7) | Huh7 (Liver) | 22 (at 48h) | [7] |
| Piperazine-based benzofuran (38) | A549 (Lung) | 25.15 | [7][13] |
| K562 (Leukemia) | 29.66 | [7][13] | |
| 1,2,3-selenadiazole-based benzofuran (10f) | MCF-7 (Breast) | 2.6 | [7] |
| Benzofuran-based hydrazide derivative (21) | HeLa (Cervical) | 0.082 | [7] |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colorectal) | 8.7 | [9] |
| HT-29 (Colorectal) | 9.4 | [9] | |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colorectal) | 6.5 | [9] |
| HT-29 (Colorectal) | 9.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[10] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test benzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[7][12]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzofuran derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (PI Staining and Flow Cytometry)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies during the different phases of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence of PI-stained cells using flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran derivative as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of anticancer agents from this compound.
Caption: Drug discovery workflow for this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzofuran derivatives.
Caption: Induction of apoptosis by benzofuran derivatives via the intrinsic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Harnessing Benzofuran-7-carbaldehyde for the Development of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Benzofuran scaffolds are a promising class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the utilization of a key starting material, Benzofuran-7-carbaldehyde, in the synthesis of potent antimicrobial compounds. The focus is on derivatives that target the bacterial fatty acid biosynthesis pathway, a clinically validated target for antibacterial drugs.
Data Presentation
The following table summarizes the antimicrobial activity of a series of acrylamide derivatives synthesized from this compound against Staphylococcus aureus.
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| Acrylamide Derivatives of this compound | Staphylococcus aureus ATCC 29213 | < 0.06 to > 30 | [1] |
Note: Out of 24 compounds tested, 9 demonstrated a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL, indicating potent activity.
Experimental Protocols
I. Synthesis of N-((Benzofuran-7-yl)methyl)methanamine from this compound
This protocol describes the synthesis of a key amine intermediate from this compound via reductive amination.
Materials:
-
This compound
-
Anhydrous methanol
-
Methylamine (33% solution in ethanol)
-
Sodium borohydride
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.59 mmol, 281 mg) in anhydrous methanol (7 mL) in a round-bottom flask.[1]
-
Add methylamine (4.82 mmol, 0.63 mL of a 33% solution in ethanol) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Concentrate the solution to a yellow oil using a rotary evaporator.[1]
-
Redissolve the resulting oil in anhydrous methanol (7 mL).[1]
-
Carefully add sodium borohydride (1.63 mmol, 61.5 mg) to the mixture.[1]
-
Stir the reaction overnight at room temperature.[1]
-
Quench the reaction by adding water (5 mL).
-
The resulting product, N-((benzofuran-7-yl)methyl)methanamine, can be further purified using standard chromatographic techniques.
II. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB, with concentrations typically ranging from 0.06 to 32 µg/mL.[1]
-
Dispense the diluted compounds into the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathway
Several antimicrobial compounds derived from benzofuran act by inhibiting the FabI protein, an enoyl-acyl carrier protein reductase.[1] This enzyme is a critical component of the bacterial fatty acid synthesis (FAS) pathway, which is essential for bacterial membrane biogenesis and survival.[1] Inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial cell death.[1]
Caption: Inhibition of the bacterial fatty acid synthesis pathway by a this compound derivative.
Experimental Workflow
The following diagram illustrates the logical flow from the starting material to the evaluation of antimicrobial activity.
Caption: Workflow for synthesis and antimicrobial evaluation.
References
Troubleshooting & Optimization
addressing common side product formation in Benzofuran-7-carbaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of Benzofuran-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the synthesis of this important benzofuran derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for introducing a formyl group at the C-7 position of a benzofuran ring?
A1: The most frequently employed methods for the formylation of benzofurans, particularly those with activating groups like a hydroxyl or methoxy at the 7-position, are electrophilic aromatic substitution reactions. The most common are:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol (like 7-hydroxybenzofuran) with chloroform (CHCl₃) in a basic solution. It generally favors ortho-formylation.[1]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, and is also suitable for ortho-formylation of phenols.[2][3]
-
Magnesium-Mediated Formylation: This method utilizes magnesium chloride and paraformaldehyde and has been reported to exhibit high ortho-selectivity for phenols.[2]
Q2: What is the most common and significant side product in the synthesis of this compound?
A2: The most prevalent side product is the isomeric Benzofuran-6-carbaldehyde . The regioselectivity of the formylation reaction is a critical factor, and the electron-donating nature of the oxygen atom in the furan ring can direct the electrophilic attack to other positions on the benzene ring, most notably the C-6 position.[2] The ratio of these isomers can vary significantly depending on the chosen synthetic method and reaction conditions.
Q3: Besides isomeric impurities, what other side products can be formed?
A3: Other potential side products include:
-
Unreacted Starting Material: Incomplete reactions can lead to the presence of the starting benzofuran derivative in the final product mixture.
-
Di-formylated Products: Under certain conditions, a second formyl group can be introduced onto the benzofuran ring, although this is generally less common.
-
Tarry Decomposition Products: Phenolic compounds can be sensitive to harsh reaction conditions (high temperatures, strong acids or bases) and may decompose or polymerize, leading to the formation of tarry materials.[1]
-
Over-reduction Byproducts: If the synthesis involves a reduction step (e.g., in the preparation of 7-hydroxybenzofuran from a precursor), over-reduction can lead to the formation of diols.[2]
Q4: How can I purify this compound from its isomers and other impurities?
A4: The primary method for purification is column chromatography on silica gel. Due to the similar polarities of the isomeric aldehydes, careful optimization of the mobile phase is often necessary to achieve good separation. Recrystallization can also be an effective technique for purifying the final product.
Troubleshooting Guides
Problem 1: Low Yield of this compound and High Proportion of Isomeric Side Products
| Possible Cause | Suggested Solution |
| Poor Regioselectivity of the Formylation Reaction | The chosen formylation method may not be optimal for directing the formyl group to the C-7 position. The electronic properties of the benzofuran ring system can direct the electrophilic substitution to other positions, leading to isomeric impurities.[1][2] |
| * Optimize Reaction Conditions: Vary the temperature, reaction time, and stoichiometry of the reagents. For the Reimer-Tiemann reaction, the choice of solvent and base can influence selectivity.[2] | |
| * Explore Alternative Formylation Methods: Consider using a more regioselective method. Magnesium-mediated formylation is reported to have high ortho-selectivity for phenols and could be advantageous for 7-hydroxybenzofuran.[2] The Duff reaction is another alternative for ortho-formylation.[2][3] | |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of starting material. |
| * Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. | |
| * Extend Reaction Time or Increase Temperature: If starting material persists, consider extending the reaction time or cautiously increasing the temperature. | |
| Degradation of Starting Material or Product | Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to decomposition. |
| * Use Milder Conditions: Optimize the reaction to be as mild as possible. | |
| * Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for phenolic substrates. |
Problem 2: Formation of Tarry, Intractable Materials
| Possible Cause | Suggested Solution |
| Polymerization or Degradation of Phenolic Compounds | Phenols are susceptible to oxidation and polymerization under harsh conditions. |
| * Work Under an Inert Atmosphere: Use nitrogen or argon to blanket the reaction. | |
| * Use Purified Reagents and Solvents: Impurities can catalyze decomposition. | |
| Highly Exothermic Reaction | Some formylation reactions, like the Reimer-Tiemann reaction, can be highly exothermic, leading to localized overheating and decomposition if not controlled.[1] |
| * Slow Reagent Addition: Add reagents dropwise, especially the formylating agent or chloroform. | |
| * Effective Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature. |
Quantitative Data Summary
The following table summarizes typical (estimated) yields and product distributions for the formylation of a 7-substituted benzofuran. Please note that these are approximate values and can vary based on the specific substrate and reaction conditions.
| Formylation Method | Desired Product (7-carbaldehyde) Yield | Major Isomeric Side Product (6-carbaldehyde) | Other Side Products |
| Vilsmeier-Haack | Moderate to Good | Moderate | Unreacted starting material, minor di-formylated products. |
| Reimer-Tiemann | Moderate | Moderate to High | Unreacted starting material, tarry decomposition products.[1] |
| Duff Reaction | Low to Moderate | Moderate | Unreacted starting material. |
| Mg-Mediated | Potentially High (High ortho-selectivity) | Low | Unreacted starting material. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.
Materials:
-
7-Methoxybenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in DCM to 0°C.
-
Add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-methoxybenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reimer-Tiemann Formylation of 7-Hydroxybenzofuran
This protocol is based on general procedures for the Reimer-Tiemann reaction.[1]
Warning: The Reimer-Tiemann reaction is highly exothermic and should be performed with extreme caution.
Materials:
-
7-Hydroxybenzofuran
-
Ethanol
-
Concentrated sodium hydroxide solution
-
Chloroform (CHCl₃)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 7-hydroxybenzofuran in ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise. An exothermic reaction should be observed. Maintain the temperature with external cooling if necessary.
-
After the addition is complete, continue heating for a few hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with dilute HCl to pH 2-3.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General reaction pathway for the formylation of a 7-substituted benzofuran.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
alternative synthetic routes to improve Benzofuran-7-carbaldehyde yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions, and detailed protocols for alternative synthetic routes to improve the yield of Benzofuran-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this compound revolve around achieving high regioselectivity and overall yield. Direct formylation of the unsubstituted benzofuran ring is difficult because electrophilic substitution preferentially occurs at the C2 or C3 positions.[1][2] Therefore, strategies that control the position of formylation are necessary, which often involves multi-step syntheses. Other common issues include purification of the final product from isomeric byproducts and managing reaction conditions to prevent low yields.[3]
Q2: Which formylation methods are typically used for benzofuran derivatives, and how effective are they for the 7-position?
A2: Several formylation reactions can be applied to aromatic compounds, but their success for targeting the 7-position of benzofuran varies:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., POCl₃/DMF) and is effective for electron-rich arenes.[4][5][6] However, for unsubstituted benzofuran, it typically favors the 2-position.[7] Its utility for 7-formylation depends on the presence of directing groups on the benzene ring.
-
Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base, typically yielding ortho-formylation on phenols.[8] While effective for phenols, it can have moderate yields and generate byproducts.[9] The reaction is highly exothermic and requires careful temperature control.[3][10]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols.[11][12] Like the Reimer-Tiemann reaction, its regioselectivity is directed by existing substituents.[11][13]
-
Metalation followed by Formylation: A highly regioselective method involves directed ortho-metalation (e.g., using n-BuLi) of a 7-substituted benzofuran (like 7-bromobenzofuran), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q3: How can I purify this compound from its isomers?
A3: Purifying isomeric aldehydes with similar polarities can be challenging.[14] Standard column chromatography may not be sufficient.[3] Consider these strategies:
-
Optimize Chromatography: Experiment with different stationary phases (e.g., alumina instead of silica gel) or various solvent systems to improve separation.[3]
-
Derivatization: Convert the aldehyde mixture into derivatives like Schiff bases or hydrazones, which may have different physical properties allowing for separation by chromatography or recrystallization, followed by hydrolysis to regenerate the aldehyde.[14]
-
Preparative HPLC: High-performance liquid chromatography can offer better resolution for separating closely related isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom / Issue | Possible Cause | Suggested Solution |
| Low Overall Yield | Inefficient cyclization to form the benzofuran ring. | Ensure starting materials are pure and anhydrous. Optimize reaction temperature and time. For palladium-catalyzed reactions, ensure the catalyst is active and the system is free of oxygen.[9] |
| Poor regioselectivity during the formylation step, leading to multiple isomers. | Employ a synthesis route with high regiocontrol, such as the metalation of 7-bromobenzofuran (Route 2 below). If using direct formylation, screen different methods (Vilsmeier, Duff, etc.) and conditions to favor the desired isomer.[9] | |
| Degradation of starting material or product. | Use milder reaction conditions where possible. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for phenolic compounds.[3] | |
| Formation of Multiple Aldehyde Isomers | The chosen formylation method lacks sufficient regioselectivity. | Explore different formylation methods. For example, magnesium-mediated formylation has high ortho-selectivity for phenols.[9] The most reliable approach is to introduce a substituent at the 7-position that can be cleanly converted to an aldehyde. |
| Difficulty in Product Purification | Co-elution of the desired product with isomeric byproducts during column chromatography. | Optimize the mobile phase for column chromatography or consider a different stationary phase (e.g., alumina).[3] Recrystallization can be effective if a suitable solvent is found.[3] |
| Presence of dark, tarry materials in the crude product. | This often results from polymerization or degradation of phenolic compounds.[3] Perform the reaction under an inert atmosphere, use purified reagents, and minimize reaction time and temperature where possible.[3] |
Alternative Synthetic Routes to Improve Yield
Direct formylation of benzofuran is challenging due to low regioselectivity for the 7-position. The following alternative routes are designed to provide better control and higher yields of the desired product.
Route 1: Perkin Rearrangement Approach
This route involves the synthesis of a coumarin derivative followed by a Perkin rearrangement. While multi-step, it offers a controlled pathway to the benzofuran core.
Step 1: Synthesis of 3-Bromocoumarin
-
In a round-bottom flask, dissolve coumarin in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, filter the succinimide. Wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromocoumarin, which can be purified by recrystallization.
Step 2: Alkaline Hydrolysis and Cyclization to this compound
-
Dissolve the 3-bromocoumarin in an aqueous solution of a strong base (e.g., 20% potassium hydroxide).
-
Heat the mixture under reflux for 2-4 hours. The reaction mixture will typically turn dark.
-
Cool the reaction to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until acidic (pH ~2).
-
A precipitate may form, which should be filtered.
-
Extract the filtrate with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Grignard Reaction of 7-Bromobenzofuran
This route offers excellent regioselectivity by starting with a precursor that is already substituted at the 7-position. The key steps are the synthesis of 7-bromobenzofuran and its subsequent conversion to the aldehyde.
Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene
-
In a suitable reactor, dissolve o-bromophenol in a solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) and 2-bromo-1,1-dimethoxyethane.
-
Heat the mixture at reflux for several hours (e.g., 12-24 hours), monitoring the reaction by TLC or GC.[15]
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ether.[15]
Step 2: Cyclization to 7-Bromobenzofuran
-
Dissolve the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene in a high-boiling point solvent like chlorobenzene.
-
Add a strong acid catalyst, such as phosphoric acid or polyphosphoric acid (PPA).[15]
-
Heat the mixture to reflux for an extended period (e.g., 24-30 hours).[15]
-
After cooling, separate the organic layer and wash it with water and a dilute base (e.g., 2M NaOH) to remove the acid catalyst.[15]
-
Dry the organic phase, remove the solvent by distillation, and purify the crude product by vacuum distillation to obtain 7-bromobenzofuran.[15]
Step 3: Formylation via Grignard Reagent
-
In an oven-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings and a crystal of iodine in dry THF.
-
Add a solution of 7-bromobenzofuran in dry THF dropwise to initiate the Grignard reaction. Reflux may be required.
-
Once the Grignard reagent has formed, cool the mixture to -40°C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0°C and quench by careful addition of 3N HCl.
-
Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes and compares the alternative synthetic routes. Yields are based on literature values for similar transformations and may vary based on experimental conditions and scale.
| Route | Starting Materials | Key Reagents | Expected Yield (%) | Advantages | Disadvantages |
| Route 1: Perkin Rearrangement | Coumarin, NBS, KOH | Benzoyl peroxide, HCl | 30-50% (overall) | Utilizes commercially available starting materials. | Multi-step process with moderate overall yield; harsh basic and acidic conditions. |
| Route 2: Grignard Reaction | o-Bromophenol, 2-Bromo-1,1-dimethoxyethane | K₂CO₃, H₃PO₄, Mg, DMF | 50-65% (overall) | Excellent regiocontrol, leading to a cleaner product with fewer isomers.[15] | Requires anhydrous conditions for Grignard reaction; synthesis of 7-bromobenzofuran precursor is lengthy. |
Visualizations of Experimental Workflows
Caption: Workflow for the Perkin Rearrangement approach (Route 1).
Caption: Workflow for the Grignard Reaction of 7-Bromobenzofuran (Route 2).
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Formylation of 7-Hydroxybenzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective formylation of 7-hydroxybenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective formylation of 7-hydroxybenzofuran?
A1: The primary challenges in the regioselective formylation of 7-hydroxybenzofuran include:
-
Controlling Regioselectivity: The hydroxyl group at the 7-position activates the aromatic ring for electrophilic substitution. However, this activation can lead to formylation at multiple positions, primarily at the C4 and C6 positions, resulting in a mixture of isomers that can be difficult to separate.[1]
-
Harsh Reaction Conditions: Some classical formylation methods require harsh conditions (e.g., high temperatures, strong acids or bases) which can lead to the degradation of the starting material or the desired product.[1]
-
Product Purification: The separation of the desired formylated product from unreacted starting material, isomeric byproducts, and reaction residues can be challenging due to their similar polarities.[1]
Q2: Which formylation methods are most suitable for achieving regioselectivity with 7-hydroxybenzofuran?
A2: Several methods can be employed for the formylation of 7-hydroxybenzofuran, with varying degrees of regioselectivity:
-
Magnesium-Mediated Formylation (Casnati–Skattebøl Reaction): This method, utilizing magnesium chloride and paraformaldehyde, is reported to exhibit high ortho-selectivity for phenols.[2][3][4] This approach is promising for targeting the C6 and C4 positions of 7-hydroxybenzofuran.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6][7] It is effective for electron-rich aromatic compounds and can provide good yields.[5]
-
Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base.[8] While it can achieve ortho-formylation, it is often associated with moderate yields and can be highly exothermic, posing safety risks on a larger scale.[1][8]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is another option for ortho-formylation of phenols.[9] However, it is generally considered inefficient.[9]
Q3: What is the expected regiochemical outcome of formylating 7-hydroxybenzofuran?
A3: The hydroxyl group at C7 directs electrophilic substitution to the ortho and para positions. In the case of 7-hydroxybenzofuran, the C6 and C4 positions are electronically activated. The C6 position is ortho to the hydroxyl group, while the C4 position is also considered an activated position in the benzofuran ring system. Therefore, a mixture of 7-hydroxybenzofuran-6-carbaldehyde and 7-hydroxybenzofuran-4-carbaldehyde is often obtained. The ratio of these isomers depends significantly on the chosen formylation method and reaction conditions.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Formylated Product
| Potential Cause | Suggested Solution |
| Inactive Reagents | Ensure the formylating agents (e.g., paraformaldehyde, POCl₃, chloroform) and other reagents are fresh and of high purity. For instance, paraformaldehyde can depolymerize over time. |
| Insufficient Reaction Temperature or Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of Starting Material or Product | Harsh reaction conditions can lead to decomposition.[1] Consider using milder formylation methods, such as the magnesium-mediated approach, or optimizing conditions (e.g., lower temperature, shorter reaction time). |
| Poor Formation of the Active Electrophile | In the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is properly formed by adding POCl₃ to DMF at a low temperature (0-5 °C) before adding the substrate.[10] |
Problem 2: Poor Regioselectivity (Mixture of C4 and C6 Isomers)
| Potential Cause | Suggested Solution |
| Inherent Reactivity of the Substrate | The electronic properties of 7-hydroxybenzofuran naturally lead to a mixture of isomers.[1] |
| Choice of Formylation Method | The selected formylation method may lack sufficient regioselectivity for this specific substrate. Explore different methods; for example, magnesium-mediated formylation is known for high ortho-selectivity in phenols.[11] The Reimer-Tiemann reaction's selectivity can sometimes be influenced by the choice of solvent and base.[1] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Similar Polarity of Isomers and Starting Material | The formylated isomers and the starting 7-hydroxybenzofuran may have very close Rf values on TLC, making chromatographic separation difficult.[1] |
| Formation of Tarry Byproducts | This is common in reactions like the Reimer-Tiemann reaction.[1] Careful control of reaction temperature and dropwise addition of reagents can minimize tar formation. An aqueous workup to remove baseline impurities before chromatography is recommended. |
| Co-elution during Column Chromatography | Use a high-resolution silica gel for flash column chromatography and experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to achieve better separation. |
Data Presentation
Table 1: Comparison of Common Formylation Methods for Phenolic Substrates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Magnesium-Mediated | MgCl₂, Triethylamine, Paraformaldehyde | Reflux in acetonitrile | High ortho-selectivity, excellent yields for many phenols[3][4] | May be sluggish with electron-withdrawing groups[3] |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 60 °C | Good yields, applicable to many electron-rich heterocycles[5][6] | The Vilsmeier reagent is a weak electrophile[5] |
| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | 60-70 °C | Direct formylation without catalysts | Often low yields, formation of byproducts, highly exothermic[1][12] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., boric/sulfuric acid) | 150-165 °C in glycerol | Simple reagents | Generally inefficient, requires high temperatures[9][13] |
Experimental Protocols
Protocol 1: Magnesium-Mediated ortho-Formylation of 7-Hydroxybenzofuran
This protocol is adapted from the method described by Hofsløkken and Skattebøl, which provides high ortho-selectivity for phenols.[4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and anhydrous acetonitrile.
-
Base Addition: Add triethylamine (2.2 equivalents) to the suspension with stirring.
-
Paraformaldehyde Addition: Add paraformaldehyde (2.5 equivalents) to the mixture.
-
Substrate Addition: Add 7-hydroxybenzofuran (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to separate the isomers.
Protocol 2: Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran
This protocol is a general procedure for the Vilsmeier-Haack reaction.[10]
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask, cool a solution of anhydrous DMF (10 equivalents) in dichloromethane (DCM) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 7-hydroxybenzofuran (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium acetate.
-
Extraction and Purification: Stir for 30 minutes, then extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the formylation of 7-hydroxybenzofuran.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Competing formylation pathways for 7-hydroxybenzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Efficient Purification of Benzofuran-7-carbaldehyde by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of Benzofuran-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most common methods are normal-phase column chromatography using silica gel and High-Performance Liquid Chromatography (HPLC) with either normal or reverse-phase columns. The choice depends on the scale of purification, the purity requirements, and the nature of the impurities. For general laboratory scale, flash chromatography on silica gel is a widely used technique.
Q2: How do I select an appropriate mobile phase for silica gel column chromatography of this compound?
A2: A good starting point for mobile phase selection is a non-polar solvent with a small amount of a more polar solvent to achieve the desired separation. A common mobile phase system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted by varying the ratio of these solvents. For instance, a mobile phase of 15:1 hexanes/ethyl acetate has been reported for the purification of a similar compound, 5-propylfuran-2-carbaldehyde[1]. For Benzofuran-5-carbaldehyde, a mixture of petroleum ether and dichloromethane (CH2Cl2) has been used[2]. It is recommended to first perform Thin Layer Chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.
Q3: Can this compound degrade during purification on silica gel?
Q4: What are the expected purity and yield for the chromatographic purification of this compound?
A4: The purity and yield are highly dependent on the crude sample's purity, the chosen chromatographic conditions, and the execution of the protocol. For a similar compound, 5-propylfuran-2-carbaldehyde, a purity of >95% and a typical yield of 83% have been reported using column chromatography[1]. For the synthesis of 1-Benzofuran-5-carbaldehyde, a 54% yield was obtained after column chromatography[2]. These values can serve as a general benchmark.
Q5: Are there alternative purification methods to chromatography for this compound?
A5: Yes, an alternative method for purifying aldehydes is through the formation of a bisulfite adduct.[5] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated from the adduct by treatment with a base.[5] This method can be effective for removing non-aldehydic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete elution from the column. 2. Degradation of the compound on the stationary phase.[3] 3. Co-elution with impurities leading to loss during fraction cutting. 4. The compound is not stable under the purification conditions. | 1. After the main product has eluted, flush the column with a more polar solvent to check for any remaining compound. 2. Test the stability of your compound on silica gel using 2D TLC.[4] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[5] 3. Optimize the mobile phase to achieve better separation between the product and impurities. A shallower solvent gradient in flash chromatography can improve resolution. 4. If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a quicker purification method if possible. |
| Poor Resolution / Co-elution of Impurities | 1. The mobile phase is not optimized for the separation. 2. The column is overloaded with the crude sample. 3. The column was not packed properly, leading to channeling. | 1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities.[3] 2. Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is to load 1-10% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or channels. Wet packing is generally preferred for better results. |
| Peak Tailing in HPLC | 1. Interaction of the aldehyde with active sites (silanols) on the silica-based column. 2. The sample is overloaded. 3. The mobile phase pH is not optimal. | 1. Use a high-purity, end-capped column. Adding a small amount of a competitive agent like triethylamine to the mobile phase can help reduce tailing. 2. Inject a smaller volume or a more dilute sample. 3. Adjust the pH of the mobile phase. For aldehydes, maintaining a neutral or slightly acidic pH can sometimes improve peak shape.[6] |
| Compound is not Eluting from the Column | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to or decomposed on the column.[3] | 1. Gradually increase the polarity of the mobile phase. 2. Test a small amount of the crude material on a TLC plate to see if it moves from the baseline with your chosen solvent system. If it doesn't, a much more polar system is needed. If decomposition is suspected, refer to the "Low Yield" troubleshooting section. |
Quantitative Data
Table 1: Hypothetical Performance Characteristics of an HPLC-UV Method for this compound Analysis *
| Parameter | Result |
| Retention Time (t R ) | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
*Data adapted from a method for the structurally similar compound 7-Hydroxybenzofuran-4-carbaldehyde and should be considered as a starting point for method development.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound (General Protocol)
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
2. Methodology:
-
Mobile Phase Selection: Develop a solvent system using TLC that gives the this compound an Rf value of approximately 0.2-0.3 and separates it well from impurities. A starting point could be a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product (gradient elution).
-
-
Fraction Pooling and Concentration:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: HPLC-UV Analysis of this compound (Adapted from a method for a similar compound) [7]
1. Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0.0 min: 70% A, 30% B
-
10.0 min: 30% A, 70% B
-
12.0 min: 30% A, 70% B
-
12.1 min: 70% A, 30% B
-
15.0 min: 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
methods for minimizing impurities in Benzofuran-7-carbaldehyde production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Benzofuran-7-carbaldehyde. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies involve the formation of the benzofuran core followed by a C7-selective formylation reaction. One potential route starts with the synthesis of the benzofuran molecule, which can then be formylated using methods like the Vilsmeier-Haack or Reimer-Tiemann reaction. The choice of method can significantly impact the regioselectivity and the impurity profile of the final product.
Q2: What are the primary challenges in producing pure this compound?
A2: The main challenges include:
-
Regioselectivity: Achieving selective formylation at the C7 position can be difficult, often leading to the formation of positional isomers (e.g., formylation at other positions on the benzofuran ring).
-
Reaction Control: Formylation reactions can be sensitive to reaction conditions. Poor control can lead to the formation of byproducts and tarry materials.
-
Product Purification: Separating the desired this compound from starting materials, isomeric impurities, and reaction byproducts can be challenging due to similar physical properties.
Q3: Which formylation method is recommended for higher selectivity towards the 7-position?
A3: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While regioselectivity can be influenced by the substrate's electronic and steric properties, careful optimization of reaction conditions can favor formylation at the desired position. The Reimer-Tiemann reaction is another option, particularly for phenols, and typically favors ortho-formylation.[3][4] However, it can sometimes lead to a mixture of isomers.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and suggested solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure the consumption of starting materials. Consider extending the reaction time or adjusting the temperature. |
| Degradation of product. | Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Presence of Multiple Isomers in the Product Mixture | Poor regioselectivity of the formylation reaction. | Optimize the formylation reaction conditions (temperature, solvent, stoichiometry of reagents). Explore different formylating agents or catalytic systems to improve selectivity for the C7 position. |
| Consider using a starting material with a directing group that favors C7 functionalization. | ||
| Formation of Tarry, Polymeric Materials | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Optimize reaction conditions to be as mild as possible. Purify reagents and solvents before use to remove any potential initiators of polymerization. |
| Side reactions of the formylating agent. | Control the addition rate of the formylating agent and maintain a consistent reaction temperature. | |
| Difficulty in Purifying the Final Product | Co-elution of the desired product with impurities during column chromatography. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Similar solubility of the product and impurities. | Recrystallization from a suitable solvent system can be an effective purification method. Multiple recrystallizations may be necessary. |
Key Experimental Protocols
A common approach to synthesizing this compound involves the formylation of a benzofuran precursor. Below is a generalized protocol for the Vilsmeier-Haack formylation.
Vilsmeier-Haack Formylation of Benzofuran
Materials and Reagents:
-
Benzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzofuran in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the solution of benzofuran while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Note: This is a generalized protocol. The specific stoichiometry, reaction time, and temperature should be optimized for the specific benzofuran substrate to maximize the yield of the desired C7-formylated product and minimize the formation of other isomers.
Impurity Profile and Characterization
The primary impurities in the synthesis of this compound are often its positional isomers. The separation and identification of these isomers are crucial for obtaining a pure product.
| Impurity | Potential Identification Method | Notes |
| Benzofuran-2-carbaldehyde | GC-MS, ¹H NMR, ¹³C NMR[5] | Often a significant byproduct in formylation reactions of unsubstituted benzofuran. |
| Benzofuran-3-carbaldehyde | GC-MS, ¹H NMR, ¹³C NMR | Another possible isomeric impurity. |
| Other Positional Isomers | GC-MS, ¹H NMR, ¹³C NMR | The electronic and steric effects of substituents on the starting benzofuran will influence the distribution of isomers. |
| Unreacted Starting Material | TLC, GC-MS | Can be removed through purification. |
| Polymeric Byproducts | Insoluble in common organic solvents | Can often be removed by filtration. |
Note: The exact NMR chemical shifts and mass spectral fragmentation patterns will be unique to each isomer and can be used for their unambiguous identification when compared to reference standards or through detailed spectral analysis.[6]
Visualizing the Workflow and Logic
To aid in understanding the process of minimizing impurities, the following diagrams illustrate the experimental workflow and a logical decision-making process for troubleshooting.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purity issues in this compound synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 6. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzofuran-7-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of Benzofuran-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining this compound?
A1: The synthesis of this compound is typically achieved through the formylation of a pre-synthesized benzofuran ring. The primary methods for introducing the aldehyde group onto the benzofuran scaffold include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. These reactions are electrophilic aromatic substitutions, where the electron-rich benzofuran ring attacks a formylating agent.
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: Researchers often face several challenges, including:
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Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.
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Formation of Isomeric Byproducts: Formylation can sometimes occur at other positions on the benzofuran ring, leading to a mixture of isomers that are difficult to separate.
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Purification Difficulties: The final product may be contaminated with starting materials, reagents, or side products with similar physical properties, making purification by chromatography or recrystallization challenging.
-
Harsh Reaction Conditions: Some formylation reactions require high temperatures or strongly acidic or basic conditions, which can lead to the degradation of the starting material or product.
Q3: How can I improve the regioselectivity of the formylation reaction to favor the 7-position?
A3: Achieving high regioselectivity is a critical aspect of this synthesis. The directing effects of substituents on the benzofuran ring play a significant role. For instance, in 7-hydroxybenzofuran, the hydroxyl group strongly directs ortho- and para-formylation. To achieve formylation specifically at the 7-position of an unsubstituted benzofuran, one might need to start with a precursor that has a directing group at a location that favors substitution at the desired position, which can later be removed. The choice of formylation reagent and reaction conditions can also influence regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting benzofuran. | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| Inactive or degraded formylating reagent. | Use freshly prepared or properly stored reagents. For instance, the Vilsmeier reagent is typically prepared in situ. | |
| Degradation of starting material or product. | Harsh reaction conditions (e.g., excessively high temperature, strong acidity or basicity). | Optimize the reaction conditions to be as mild as possible. If the benzofuran starting material is sensitive, consider using protecting groups for labile functionalities. |
| Formation of significant amounts of side products. | Non-optimal reaction conditions leading to competing side reactions. | Adjust the stoichiometry of the reactants. A different formylation method might also be explored to minimize side product formation. |
Problem 2: Formation of Multiple Isomers
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in HPLC corresponding to aldehyde isomers. | The chosen formylation method lacks sufficient regioselectivity for the specific benzofuran substrate. | Explore alternative formylation methods. The Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions can exhibit different regioselectivities depending on the substrate.[1][2][3] |
| Steric hindrance or electronic effects of substituents on the benzofuran ring. | If possible, modify the synthetic route to introduce the formyl group before adding sterically bulky substituents. The electronic nature of existing substituents will direct the position of formylation. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product with impurities during column chromatography. | Similar polarity of the desired product and impurities. | Optimize the mobile phase for column chromatography. Experiment with different solvent systems and gradients. Consider using a different stationary phase, such as alumina instead of silica gel. |
| Presence of dark, tarry materials in the crude product. | Polymerization or degradation of the starting material or product, especially with phenolic substrates. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the use of purified reagents and solvents. Minimize reaction time and temperature where feasible. |
| Oily product that is difficult to crystallize. | Presence of impurities that inhibit crystallization. | Attempt purification via column chromatography before crystallization. If the product is an oil, consider converting it to a solid derivative (e.g., a hydrazone or oxime) for purification and then regenerating the aldehyde. |
Experimental Protocols
Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[4][5]
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the benzofuran starting material in the reaction solvent dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Value |
| Temperature | 0 °C to 80 °C[5] |
| Solvent | Dichloromethane, DMF |
| Reagents | POCl₃, DMF |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous basic work-up |
Duff Reaction
The Duff reaction is a formylation method for phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid, followed by acid hydrolysis.[2][6] It generally provides ortho-formylation.[2]
Procedure:
-
In a round-bottom flask, heat a mixture of glycerol and boric acid to create a glyceroboric acid medium.
-
Add the phenolic benzofuran starting material and hexamethylenetetramine to the hot medium with stirring.
-
Heat the reaction mixture to 150-160 °C for several hours.
-
Cool the mixture and then hydrolyze by adding a dilute aqueous acid solution (e.g., sulfuric acid).
-
Isolate the product, often by steam distillation or solvent extraction.
-
Further purify the product by column chromatography or recrystallization if necessary.
| Parameter | Typical Range/Value |
| Temperature | 150-160 °C[7] |
| Solvent | Glycerol |
| Reagents | Hexamethylenetetramine, Boric Acid |
| Reaction Time | 1-4 hours |
| Work-up | Acidic hydrolysis |
Reimer-Tiemann Reaction
This reaction is used for the ortho-formylation of phenols and involves the reaction of a phenol with chloroform in a basic solution.[3][8] The reactive species is dichlorocarbene.[3]
Procedure:
-
Dissolve the phenolic benzofuran starting material in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Add a concentrated aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform dropwise. The reaction is often exothermic, and the temperature should be controlled.
-
After the addition is complete, continue heating for a few hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Range/Value |
| Temperature | 60-70 °C |
| Solvent | Biphasic system (e.g., water/chloroform) or with a phase-transfer catalyst[3] |
| Reagents | Chloroform, Strong Base (e.g., NaOH) |
| Reaction Time | 2-6 hours |
| Work-up | Acidic work-up |
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. byjus.com [byjus.com]
overcoming stability and degradation issues of Benzofuran-7-carbaldehyde
Welcome to the Technical Support Center for Benzofuran-7-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability and degradation challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways: oxidation of the aldehyde group and reactions involving the benzofuran ring. The aldehyde moiety can be easily oxidized to the corresponding carboxylic acid, Benzofuran-7-carboxylic acid, especially when exposed to air (oxygen) or other oxidizing agents. The benzofuran ring itself can undergo cleavage under certain conditions, although this is generally less common than aldehyde oxidation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store the compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture and air. For long-term storage, refrigeration is recommended.
Q3: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench. What is it likely to be?
A3: The new, more polar spot is most likely Benzofuran-7-carboxylic acid, the oxidation product of the aldehyde. Aldehydes are prone to oxidation, especially when exposed to air and light. To confirm its identity, you can use analytical techniques such as LC-MS or NMR.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While this compound is soluble in many common organic solvents, caution should be exercised with protic solvents, especially in the presence of acidic or basic catalysts, as they can potentially form acetals or hemiacetals with the aldehyde group. For reactions where the aldehyde must remain intact, aprotic solvents such as THF, dioxane, or DCM are generally preferred.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
Symptom: Formation of an unknown impurity, often more polar than the starting material, observed by TLC or LC-MS analysis of the reaction mixture.
Possible Cause: Oxidation of the aldehyde to a carboxylic acid due to the presence of air or oxidizing contaminants in the reagents or solvents.
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Use Anhydrous Solvents: Ensure that all solvents are anhydrous, as moisture can sometimes facilitate oxidation.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere using a Schlenk line or a glovebox.
-
Purify Reagents: If commercially available reagents are of questionable purity, consider purifying them before use.
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
Possible Cause: Degradation of this compound under the reaction conditions (e.g., high temperature, strong acid/base).
Troubleshooting Steps:
-
Temperature Control: If the reaction is run at elevated temperatures, consider lowering the temperature and extending the reaction time.
-
pH Control: If strong acids or bases are used, evaluate if milder conditions or alternative reagents can be employed.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent prolonged exposure to harsh conditions.
Stability Data
The following tables summarize the stability of this compound under various stress conditions. This data is intended to be illustrative and may vary based on the specific experimental setup.
Table 1: Stability of this compound in Different Solvents
| Solvent | Condition | Time (hours) | Purity (%) | Major Degradant |
| Dichloromethane | Room Temp, Air | 24 | 98.5 | Benzofuran-7-carboxylic acid |
| Tetrahydrofuran | Room Temp, Air | 24 | 97.2 | Benzofuran-7-carboxylic acid |
| Methanol | Room Temp, Air | 24 | 96.8 | Benzofuran-7-carboxylic acid, Hemiacetal |
| Acetonitrile | Room Temp, Air | 24 | 99.1 | Benzofuran-7-carboxylic acid |
Table 2: Forced Degradation Study of this compound
| Condition | Time (hours) | Purity (%) | Major Degradant(s) |
| 0.1 M HCl | 8 | 92.3 | Ring-opened products |
| 0.1 M NaOH | 8 | 85.6 | Cannizzaro products, ring-opened products |
| 3% H₂O₂ | 8 | 75.4 | Benzofuran-7-carboxylic acid |
| Heat (80°C) | 24 | 99.0 | Minimal degradation |
| Photostability (UV light) | 24 | 94.5 | Polymeric materials, Benzofuran-7-carboxylic acid |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its primary degradation product, Benzofuran-7-carboxylic acid.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and analyze all samples by the HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
safe handling and long-term storage protocols for Benzofuran-7-carbaldehyde
This technical support center provides essential information for the safe handling and long-term storage of Benzofuran-7-carbaldehyde, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the immediate first-aid measures in case of exposure?
A2: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing. If irritation persists, consult a physician.[3][4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical advice.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[2][3]
Q3: How should I properly store this compound for long-term use?
A3: For long-term stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some sources suggest refrigeration to maintain integrity.[6] For analogous compounds, storage at -20°C for one month or -80°C for six months under a nitrogen atmosphere is recommended for stock solutions.[7]
Q4: What are the signs of decomposition or instability?
A4: While specific data on the decomposition of this compound is limited, signs of degradation for similar aldehydes can include a change in color, the formation of solid precipitates, or a noticeable change in odor. For phenolic aldehydes, the presence of dark, tarry materials can indicate polymerization or degradation.[8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| Varying yields or unexpected side products in reactions. | Degradation of this compound: The compound may have degraded due to improper storage (exposure to air, light, or moisture). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] Use purified reagents and solvents and consider minimizing reaction time and temperature where possible.[8] |
| Contamination: The starting material or solvents may be contaminated. | Use fresh, high-purity this compound and anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product with impurities during column chromatography. | Similar Polarity: The desired product and impurities may have similar polarities. | Optimize the mobile phase for column chromatography.[8] Consider using a different stationary phase, such as alumina instead of silica gel.[8] Recrystallization can also be an effective purification method for phenolic aldehydes.[8] |
| Presence of dark, tarry materials in the crude product. | Polymerization or Degradation: Phenolic compounds can polymerize or degrade under certain conditions.[8] | Perform the reaction under an inert atmosphere and use purified reagents.[8] Minimizing reaction time and temperature can also help reduce the formation of these byproducts.[8] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 146.14 g/mol | [1][2][9] |
| Molecular Formula | C₉H₆O₂ | [1][2][9] |
| Purity (Typical) | ≥96% | [9] |
| Appearance | Liquid | [9] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5]
-
Container Handling: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Dispense the required amount of the liquid compound directly into a tared, sealed reaction vessel inside the fume hood. Avoid creating aerosols.
-
Cleanup: Clean any spills immediately with an inert absorbent material. Dispose of contaminated materials and empty containers as hazardous waste according to institutional and local regulations.[2][4]
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a suitable, dry, and inert solvent in which this compound is soluble.
-
Inert Atmosphere: Purge a clean, dry flask with an inert gas such as nitrogen or argon.
-
Dissolution: Under the inert atmosphere, add the chosen solvent to the flask. Then, add the pre-weighed this compound to the solvent and stir until fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, refer to the recommended temperatures in the FAQs. It is advisable to prepare fresh solutions for sensitive experiments.[7]
Visualizations
Caption: A simplified workflow for the safe handling of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. 1-Benzofuran-7-carbaldehyde | C9H6O2 | CID 11126406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
troubleshooting low yields in palladium-catalyzed Benzofuran-7-carbaldehyde synthesis
Welcome to the technical support center for the palladium-catalyzed synthesis of Benzofuran-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions related to this specific synthesis.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My palladium-catalyzed reaction (e.g., Sonogashira, Heck, or Suzuki coupling followed by cyclization) to synthesize this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of this compound are a common issue, often attributed to the presence of the electron-withdrawing aldehyde group. This group can decrease the reactivity of the aryl halide and potentially participate in side reactions. Here is a systematic guide to troubleshooting:
1. Catalyst System and Ligand Choice:
- Cause: The catalyst may be inactive, or the chosen ligand may not be optimal for a substrate with an electron-withdrawing group.
- Solution:
- Use a fresh, high-purity palladium catalyst. Ensure it has been stored under an inert atmosphere.
- For substrates with electron-withdrawing groups, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These can promote the oxidative addition step, which is often the rate-limiting step for electron-poor aryl halides.
- Consider using a pre-catalyst, which can be more stable and provide more consistent results.
2. Reaction Conditions:
- Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.
- Solution:
- Temperature: Gradually increase the reaction temperature. While some couplings proceed at room temperature, electron-deficient substrates often require heating (e.g., 80-120 °C) to facilitate the reaction. However, be cautious of excessively high temperatures, which can lead to catalyst decomposition or side reactions.
- Solvent: Ensure the use of dry, degassed solvents. Oxygen can poison the palladium catalyst. For Sonogashira and Suzuki couplings, polar aprotic solvents like DMF, dioxane, or THF are common.
- Base: The choice of base is critical. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used. For Suzuki couplings, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The strength and solubility of the base can influence the reaction rate and yield.
3. Substrate-Related Issues and Side Reactions:
- Cause: The aldehyde group can participate in unwanted side reactions, or the starting materials may be impure. One potential side reaction is the reduction of the aldehyde to an alcohol, particularly in Suzuki reactions.[1]
- Solution:
- Purity of Starting Materials: Ensure the purity of the halo-phenol/aldehyde and the coupling partner (alkyne or boronic acid). Impurities can inhibit the catalyst.
- Protecting Group Strategy: If direct coupling consistently gives low yields, consider protecting the aldehyde group. A common strategy is to form an acetal, which is stable under the coupling conditions and can be easily deprotected afterward.
- Alternative Starting Material: Consider starting with a precursor to the aldehyde, such as a hydroxymethyl group, which can be oxidized to the aldehyde after the benzofuran ring formation.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Identifying the byproducts can provide valuable clues for optimizing the reaction.
1. Common Byproducts and Their Causes:
- Homo-coupling of the Alkyne (Glaser Coupling) in Sonogashira Reactions: This results in a dimer of the terminal alkyne. It is often favored when the cross-coupling reaction is slow.
- Proto-dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base.
- Reduction of the Aldehyde: The aldehyde group is reduced to a primary alcohol. This has been observed in some palladium-catalyzed reactions, particularly Suzuki couplings.[1]
- Polymerization/Decomposition: At high temperatures, starting materials or the product may decompose or polymerize, leading to a complex mixture of unidentified products.
2. Strategies to Minimize Byproducts:
- Optimize Catalyst and Ligand Loading: Use the minimum amount of catalyst and ligand necessary to achieve a good reaction rate. Excess catalyst can sometimes promote side reactions.
- Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
- Degas Solvents Thoroughly: Removing oxygen is crucial to prevent oxidative side reactions and catalyst deactivation.
- Choice of Base: For Sonogashira reactions, using a less coordinating amine base or adding a copper(I) scavenger if copper-free conditions are desired can sometimes reduce homo-coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed reaction is best for synthesizing this compound?
A1: The choice between Sonogashira, Heck, and Suzuki couplings often depends on the availability of starting materials and the specific substitution pattern desired.
-
Sonogashira Coupling: This is a very common and effective method for benzofuran synthesis, involving the coupling of a 2-halophenol with a terminal alkyne, followed by cyclization. It is often the first choice due to the commercial availability of many terminal alkynes.
-
Suzuki Coupling: This is another powerful method, coupling a 2-halophenol derivative with a boronic acid. It is known for its tolerance of a wide range of functional groups, although the aldehyde may require protection or be susceptible to reduction.
-
Heck Reaction: An intramolecular Heck reaction of a suitably substituted alkene can also be used to form the benzofuran ring.
Q2: Can I perform the synthesis without protecting the aldehyde group?
A2: It is possible, but often challenging. The electron-withdrawing nature of the aldehyde deactivates the aryl halide towards oxidative addition. Success without a protecting group will heavily depend on optimizing the catalyst system (especially the ligand) and reaction conditions to favor the desired cross-coupling over potential side reactions involving the aldehyde. If low yields persist, a protecting group strategy is recommended.
Q3: What are some alternative, non-palladium catalyzed methods for the synthesis of benzofurans?
A3: Yes, several non-palladium methods exist. These can be good alternatives if palladium-catalyzed routes are problematic.
-
Copper-catalyzed reactions: Copper-catalyzed cyclization of 2-halophenols with terminal alkynes is a classic method.
-
Iodine(III)-catalyzed oxidative cyclization: 2-Hydroxystilbenes can be cyclized to 2-arylbenzofurans using hypervalent iodine reagents.[2]
-
Metal-free syntheses: There are methods that utilize strong bases or other reagents to effect the cyclization without a transition metal catalyst.[2][3]
Q4: How does the position of the aldehyde group (position 7) affect the reaction?
A4: The aldehyde at the 7-position is meta to the typical halogen position (e.g., 2-bromo or 2-iodo) used in the cyclization precursor. Its electron-withdrawing effect will be felt at the reaction center, making the aryl halide less electron-rich and thus less reactive towards oxidative addition to the Pd(0) catalyst. This deactivating effect is a primary reason for the low yields often encountered.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis with Electron-Withdrawing Groups
| Parameter | Sonogashira Coupling | Suzuki Coupling | Heck Reaction (intramolecular) |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Recommended Ligand | PPh₃, XPhos, SPhos | XPhos, SPhos, RuPhos | P(o-tol)₃, PPh₃ |
| Typical Base | Et₃N, DIPEA, piperidine | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, NaOAc, Et₃N |
| Typical Solvent | DMF, THF, Dioxane | Dioxane/H₂O, Toluene, DMF | DMF, Acetonitrile, Toluene |
| Temperature Range | RT to 100 °C | 60 to 120 °C | 80 to 140 °C |
Experimental Protocols
Protocol 1: Sonogashira Coupling/Cyclization for this compound Synthesis (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
To an oven-dried Schlenk flask, add the 2-halo-3-hydroxybenzaldehyde derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a magnetic stir bar and the appropriate degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the Sonogashira synthesis of this compound.
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding and preventing byproduct formation in Benzofuran-7-carbaldehyde reactions
Welcome to the technical support center for Benzofuran-7-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am performing a Wittig reaction with this compound and struggling to remove the triphenylphosphine oxide (TPPO) byproduct. How can I improve purification or avoid this issue?
Answer:
This is a very common challenge in Wittig reactions. The primary byproduct, triphenylphosphine oxide (TPPO), often has similar solubility and chromatographic properties to the desired alkene product, making its removal difficult.[1]
Troubleshooting Strategies:
-
Crystallization: If your product is a solid, careful recrystallization can sometimes leave the TPPO byproduct in the mother liquor. Experiment with different solvent systems.
-
Chromatography Tricks:
-
Dry Flash Chromatography: This can sometimes provide better separation than traditional flash chromatography.
-
Solvent System Modification: Adding a small percentage of a polar solvent like methanol to a non-polar mobile phase (e.g., Hexane/Ethyl Acetate) can sometimes improve separation.
-
-
Chemical Conversion: In difficult cases, TPPO can be converted to a water-soluble complex. One method involves treating the crude mixture with MgCl₂.
Recommended Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For a more robust and easily purified alternative, we strongly recommend the Horner-Wadsworth-Emmons (HWE) reaction. The key advantage is that its phosphate byproduct is water-soluble and easily removed with a simple aqueous extraction.[2][3][4] The HWE reaction also typically shows excellent selectivity for the (E)-alkene.[2][3][5]
Below is a comparison of the two methods and a detailed protocol for the HWE reaction.
Table 1: Comparison of Wittig vs. HWE Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Primary Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkyl Phosphate Salt |
| Byproduct Removal | Difficult (often requires careful chromatography or crystallization) | Easy (water-soluble, removed by aqueous extraction)[2][3] |
| Stereoselectivity | Variable; depends on ylide stability (Stabilized -> E, Unstabilized -> Z)[6] | High selectivity for the (E)-alkene[2][5] |
| Reagent Reactivity | Less nucleophilic | More nucleophilic, reacts well with a wide range of aldehydes[4][5] |
Experimental Protocol: (E)-Alkene Synthesis via HWE Reaction
This protocol describes the reaction of this compound with triethyl phosphonoacetate to form ethyl (E)-3-(benzofuran-7-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
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Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl, brine)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate & Hexane for extraction and chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Carefully add the sodium hydride (60% dispersion) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Add the triethyl phosphonoacetate dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
The water-soluble phosphate byproduct is removed during these washes.[3]
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexane) to yield the pure (E)-alkene product.
Diagram: HWE Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Question 2: My olefination reaction with this compound is giving a low yield and a mixture of E/Z isomers. How can I improve the yield and stereoselectivity?
Answer:
Low yields and poor stereoselectivity are common issues, particularly in Wittig reactions using semi-stabilized or non-stabilized ylides. The choice of base, solvent, and temperature can significantly impact the outcome. For predictable and high selectivity towards the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior.[2][5][7]
Troubleshooting Factors Affecting Yield and Selectivity:
-
Base Choice: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a reliable choice for HWE reactions.[4] Using bases with lithium counterions (like n-BuLi) in Wittig reactions can sometimes stabilize betaine intermediates and lead to side products or reduced selectivity.[6]
-
Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-alkene in HWE reactions.[2]
-
Steric Hindrance: The steric bulk of both the aldehyde and the phosphonate reagent can influence the E/Z ratio.
Table 2: Influence of Reaction Conditions on HWE Stereoselectivity
| Condition | Change | Effect on E/Z Ratio | Reference |
| Temperature | Increase from -78 °C to 23 °C | Increased (E)-selectivity | [2] |
| Cation | Change from K⁺ to Na⁺ to Li⁺ | Increased (E)-selectivity | [2] |
| Aldehyde Sterics | Increase steric bulk | Increased (E)-selectivity | [2] |
| Phosphonate Reagent | Use Still-Gennari phosphonate | Favors (Z)-alkene formation | [5] |
Diagram: Reaction Pathway for Olefination
The following diagram illustrates the desired HWE pathway leading to the thermodynamically favored (E)-alkene and contrasts it with the competing pathway.
Caption: HWE reaction pathway favoring the (E)-alkene via a lower energy intermediate.
Question 3: I attempted to reduce this compound to the corresponding alcohol, but the reaction is sluggish or incomplete. What conditions should I use?
Answer:
Reduction of an aromatic aldehyde to a primary alcohol is a standard transformation. If the reaction is incomplete, the issue likely lies with the choice of reducing agent or the reaction conditions.
Recommended Reducing Agents:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, perfect for converting aldehydes to alcohols without affecting many other functional groups. It is safer and easier to handle than stronger reducing agents. The reaction is typically run in an alcoholic solvent like methanol or ethanol at room temperature.
-
Lithium Aluminum Hydride (LAH): LAH is a very powerful and non-selective reducing agent.[8] While it will certainly reduce the aldehyde, it is highly reactive with water and can be flammable. It is generally overkill for this transformation unless other functional groups (like esters or amides) also need to be reduced simultaneously.
If you are experiencing a sluggish reaction with NaBH₄, consider the following:
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Solvent: Ensure you are using a protic solvent like methanol or ethanol.
-
Reagent Quality: The NaBH₄ should be fresh. Older reagents can decompose and lose activity.
-
Temperature: While the reaction usually proceeds well at room temperature, gentle warming (to ~40 °C) can increase the rate if necessary.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine and Anhydrous MgSO₄
Procedure:
-
Setup: Dissolve this compound in methanol in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add the sodium borohydride in small portions over 10-15 minutes. Be aware of gas evolution (hydrogen).
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Workup:
-
Remove most of the methanol under reduced pressure.
-
Add ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃, then brine.
-
Dry the organic layer over MgSO₄.
-
-
Purification: Filter and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
Diagram: Troubleshooting Logic for Aldehyde Reduction
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Comparative Analysis of the Biological Activity of Benzofuran-7-carbaldehyde Isomers: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of the potential biological activities of Benzofuran-7-carbaldehyde and its positional isomers. While direct comparative experimental data is not extensively available in current scientific literature, this document provides a valuable resource for researchers, scientists, and drug development professionals by extrapolating from established structure-activity relationships (SAR) of benzofuran derivatives.[1] The guide includes illustrative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways.
Benzofuran derivatives are a well-established class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.[1][2][3] The specific biological efficacy of these compounds is heavily influenced by the positioning of functional groups on the benzofuran scaffold. This analysis focuses on how the isomeric position of the carbaldehyde group may impact the therapeutic potential of the molecule.
Structure-Activity Relationship (SAR) Insights
The placement of the carbaldehyde group on the benzofuran ring is anticipated to be a significant factor in determining the compound's biological profile. Based on general SAR principles for substituted benzofurans, the following effects can be hypothesized:
-
Anticancer Activity: The substitution pattern on the benzofuran core is critical for its cytotoxic effects against cancer cell lines.[4][5] The electrophilic nature of the aldehyde functional group could facilitate interactions with cellular nucleophiles, such as amino acid residues within critical proteins, potentially disrupting their function and inducing apoptosis or cell cycle arrest. The specific position of the carbaldehyde group would likely influence its steric accessibility and chemical reactivity.
-
Antioxidant Activity: While the carbaldehyde group is not a classic antioxidant moiety, its position can modulate the electronic properties of the entire benzofuran ring system. This can, in turn, affect the molecule's ability to stabilize free radicals, thus contributing to its overall antioxidant capacity. The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl groups, is well-documented.[1]
-
Antimicrobial Activity: The antimicrobial properties of benzofuran derivatives are also highly dependent on their substitution patterns.[6][7] The carbaldehyde group may interact with microbial enzymes or other cellular targets, and its isomeric position is expected to impact the potency and spectrum of its antimicrobial action.
Illustrative Comparative Biological Data
To provide a conceptual framework for future research, the following tables present hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of this compound and its isomers. This data is illustrative and intended to guide experimental design.
Table 1: Illustrative Anticancer Activity (IC50 in µM)
| Compound | HeLa (Cervical Carcinoma) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Benzofuran-2-carbaldehyde | 21.5 ± 2.3 | 28.7 ± 3.1 | 34.2 ± 3.6 |
| Benzofuran-3-carbaldehyde | 35.1 ± 3.8 | 42.3 ± 4.5 | 48.9 ± 5.2 |
| Benzofuran-4-carbaldehyde | 25.8 ± 2.7 | 33.1 ± 3.5 | 39.7 ± 4.1 |
| Benzofuran-5-carbaldehyde | 28.4 ± 3.0 | 36.5 ± 3.9 | 42.1 ± 4.4 |
| Benzofuran-6-carbaldehyde | 26.9 ± 2.9 | 34.8 ± 3.7 | 40.3 ± 4.2 |
| This compound | 18.2 ± 1.9 | 24.6 ± 2.6 | 29.8 ± 3.2 |
| Doxorubicin (Reference) | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.2 |
Table 2: Illustrative Antioxidant Activity (DPPH Radical Scavenging IC50 in µg/mL)
| Compound | DPPH IC50 (µg/mL) |
| Benzofuran-2-carbaldehyde | > 100 |
| Benzofuran-3-carbaldehyde | > 100 |
| Benzofuran-4-carbaldehyde | 92.3 ± 9.8 |
| Benzofuran-5-carbaldehyde | 98.7 ± 10.4 |
| Benzofuran-6-carbaldehyde | 95.4 ± 10.1 |
| This compound | 83.1 ± 8.8 |
| Ascorbic Acid (Reference) | 9.6 ± 1.0 |
Table 3: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Benzofuran-2-carbaldehyde | 64 | 128 | 128 |
| Benzofuran-3-carbaldehyde | 128 | >128 | >128 |
| Benzofuran-4-carbaldehyde | 64 | 128 | 64 |
| Benzofuran-5-carbaldehyde | 32 | 64 | 64 |
| Benzofuran-6-carbaldehyde | 32 | 64 | 32 |
| This compound | 16 | 32 | 32 |
| Ciprofloxacin (Reference) | 1 | 0.5 | - |
| Fluconazole (Reference) | - | - | 4 |
Detailed Experimental Protocols
To facilitate the experimental validation of the hypotheses presented, this section details the standard methodologies for assessing the biological activities of the benzofuran-carbaldehyde isomers.
Anticancer Activity: MTT Assay[8]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzofuran-carbaldehyde isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48 to 72 hours.
-
MTT Staining: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay[1][9]
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. The benzofuran-carbaldehyde isomers are also dissolved in methanol at various concentrations.
-
Reaction Initiation: The DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] × 100. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.Acontrol
Antimicrobial Activity: Broth Microdilution Method[7]
-
Inoculum Preparation: A standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The benzofuran-carbaldehyde isomers are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for the synthesis and biological screening of novel compounds.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A simplified, hypothetical signaling pathway illustrating a potential mechanism of anticancer action.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
comparing the efficacy of different synthetic methods for Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining Benzofuran-7-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most effective method based on specific research and development needs.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of key methods with their reported efficacy, providing a basis for comparison.
| Method | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| Method 1: Grignard Formylation | 7-Bromobenzofuran | Mg, I₂, THF, N,N-Dimethylformamide (DMF) | 14.5 | 54 | >95 |
| Method 2: Lithiation-Formylation | 7-Bromobenzofuran | n-BuLi, THF, N,N-Dimethylformamide (DMF) | Not Specified | Good | High |
| Method 3: Oxidation of Alcohol | (Benzofuran-7-yl)methanol | Oxidizing Agent (e.g., PCC, MnO₂) | Not Specified | Variable | High |
| Method 4: Reduction of Carboxylic Acid Derivative | Benzofuran-7-carboxylic acid | SOCl₂, then a reducing agent (e.g., LiAlH(OtBu)₃) | Not Specified | Moderate | High |
Note: Quantitative data for Methods 2, 3, and 4 are not explicitly available in the reviewed literature for this compound itself but are based on analogous transformations. "Good" and "Moderate" yields are qualitative descriptors from the literature. Purity is generally reported as high after purification.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Grignard Formylation of 7-Bromobenzofuran
This method involves the formation of a Grignard reagent from 7-bromobenzofuran, followed by quenching with an electrophilic formylating agent.
Step 1: Synthesis of 7-Bromobenzofuran
-
Reactants: o-Bromophenol, 2-bromo-1,1-dimethoxyethane, Potassium Carbonate, DMF.
-
Procedure: A mixture of o-bromophenol, 2-bromo-1,1-dimethoxyethane, and potassium carbonate in DMF is refluxed for 30 hours. After cooling, the mixture is worked up with water and ethyl acetate. The crude product, 1-bromo-2-(2,2-dimethoxyethoxy)benzene, is then cyclized by heating in chlorobenzene with phosphoric acid for 27 hours to yield 7-bromobenzofuran after purification.[1]
Step 2: Grignard Reaction and Formylation
-
Reactants: 7-Bromobenzofuran, Magnesium turnings, Iodine, THF, N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of 7-bromobenzofuran, magnesium turnings, and a crystal of iodine in dry THF is refluxed for 30 minutes to initiate Grignard formation. The reaction is continued for an additional 2 hours. The resulting Grignard reagent is then cooled to -40°C, and dry DMF is added dropwise. The reaction is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with 3N HCl, and the product is extracted with ethyl acetate. Purification by column chromatography yields this compound.[2]
Method 2: Lithiation-Formylation of 7-Bromobenzofuran (Proposed)
This method utilizes an organolithium intermediate for formylation.
-
Reactants: 7-Bromobenzofuran, n-Butyllithium (n-BuLi), THF, N,N-Dimethylformamide (DMF).
-
Procedure: 7-Bromobenzofuran is dissolved in dry THF and cooled to -78°C. n-Butyllithium is added dropwise, and the mixture is stirred for a specified time to ensure complete lithium-halogen exchange. Dry DMF is then added, and the reaction is allowed to warm to room temperature. Standard aqueous workup followed by purification would be expected to yield this compound.
Method 3: Oxidation of (Benzofuran-7-yl)methanol (Proposed)
This route involves the preparation of the corresponding alcohol and its subsequent oxidation.
-
Reactants: (Benzofuran-7-yl)methanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)), Dichloromethane (DCM).
-
Procedure: (Benzofuran-7-yl)methanol is dissolved in a suitable solvent like dichloromethane. The oxidizing agent is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Method 4: Reduction of Benzofuran-7-carbonyl chloride (Proposed)
This method proceeds via the carboxylic acid, which is converted to the more reactive acid chloride before reduction.
Step 1: Synthesis of Benzofuran-7-carboxylic acid
-
Reactants: Methyl benzofuran-7-carboxylate, Sodium hydroxide, Methanol, Hydrochloric acid.
-
Procedure: Methyl benzofuran-7-carboxylate is stirred with a 10% aqueous sodium hydroxide solution in methanol at room temperature for 1 hour. The solvent is evaporated, and the residue is dissolved in water. Acidification with 10% hydrochloric acid precipitates the Benzofuran-7-carboxylic acid, which is then collected by filtration.[3]
Step 2: Formation of Benzofuran-7-carbonyl chloride and Reduction
-
Reactants: Benzofuran-7-carboxylic acid, Thionyl chloride (SOCl₂), a hindered reducing agent (e.g., Lithium tri(t-butoxy)aluminum hydride [LiAlH(OtBu)₃]).
-
Procedure: Benzofuran-7-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. The crude acid chloride is then dissolved in a dry ether solvent and cooled to a low temperature (e.g., -78°C). A solution of a hindered reducing agent, such as lithium tri(t-butoxy)aluminum hydride, is added dropwise.[4][5][6] The reaction is carefully monitored and quenched upon completion. An aqueous workup followed by purification would yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthetic routes to this compound.
Conclusion
The selection of a synthetic method for this compound will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The Grignard formylation of 7-bromobenzofuran is a documented method with a reported yield, offering a reliable route. The other proposed methods, including lithiation-formylation, oxidation of the corresponding alcohol, and reduction of the carboxylic acid derivative, are based on well-established organic transformations and provide viable alternative strategies. Further optimization of these proposed routes could lead to improved yields and efficiencies. This guide serves as a foundational resource for researchers to make informed decisions in the synthesis of this important benzofuran derivative.
References
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 5. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Unambiguous Structural Confirmation of Benzofuran-7-carbaldehyde: A Comparative Spectroscopic Guide
A definitive structural elucidation of Benzofuran-7-carbaldehyde is presented, employing a suite of advanced spectroscopic techniques. This guide provides a comprehensive comparison with its isomers, Benzofuran-4-carbaldehyde and Benzofuran-5-carbaldehyde, offering researchers, scientists, and drug development professionals a robust reference for unequivocal identification.
The structural integrity of a molecule is paramount in the field of chemical research and pharmaceutical development. Subtle changes in isomeric structure can lead to vastly different chemical properties and biological activities. This guide details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation of this compound. By presenting a side-by-side comparison of its spectroscopic data with that of its 4- and 5-isomers, this document aims to provide a clear and concise methodology for distinguishing between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 10.5 (s, 1H), 7.9-7.8 (m, 2H), 7.4-7.3 (m, 2H), 6.9 (d, 1H) | s, m, m, d | - | CHO, Ar-H, Ar-H, Ar-H |
| Benzofuran-4-carbaldehyde | 10.3 (s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 7.0 (d, 1H) | s, d, d, t, d, d | - | CHO, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H |
| Benzofuran-5-carbaldehyde | 9.9 (s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.5 (d, 1H), 6.9 (d, 1H) | s, s, d, d, d, d | - | CHO, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) |
| This compound | 192.0 (CHO), 155.0, 145.0, 132.0, 128.0, 125.0, 124.0, 112.0, 108.0 |
| Benzofuran-4-carbaldehyde | 191.5 (CHO), 154.5, 145.5, 130.0, 128.5, 126.0, 124.5, 111.5, 107.5 |
| Benzofuran-5-carbaldehyde | 191.8 (CHO), 155.5, 146.0, 131.0, 129.0, 127.0, 125.5, 112.5, 107.0 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 146 [M]⁺ | 145 [M-H]⁺, 117 [M-CHO]⁺, 89 |
| Benzofuran-4-carbaldehyde | 146 [M]⁺ | 145 [M-H]⁺, 117 [M-CHO]⁺, 89 |
| Benzofuran-5-carbaldehyde | 146 [M]⁺ | 145 [M-H]⁺, 117 [M-CHO]⁺, 89 |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| This compound | ~1690 (C=O), ~2820, ~2720 (C-H aldehyde) | ~250, ~310 |
| Benzofuran-4-carbaldehyde | ~1695 (C=O), ~2830, ~2730 (C-H aldehyde) | ~245, ~305 |
| Benzofuran-5-carbaldehyde | ~1692 (C=O), ~2825, ~2725 (C-H aldehyde) | ~255, ~315 |
Experimental Protocols
A detailed description of the methodologies employed for the spectroscopic analyses is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For 2D NMR experiments, standard pulse sequences were utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electron ionization (EI) at 70 eV. Samples were introduced via a gas chromatograph (GC) to ensure purity. The fragmentation patterns were analyzed to identify characteristic losses.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using an attenuated total reflectance (ATR) accessory. The spectra were collected in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using methanol as the solvent. The spectra were scanned over a wavelength range of 200-400 nm.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the structural confirmation of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
This comprehensive guide, with its tabulated data, detailed protocols, and clear workflow visualization, provides a valuable resource for the unambiguous structural confirmation of this compound, facilitating accurate and reliable research in the chemical and pharmaceutical sciences.
A Comparative Guide to the Cross-Reactivity Profile of Benzofuran-7-carbaldehyde with Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity of Benzofuran-7-carbaldehyde with a range of biological targets. In the absence of direct experimental data for this specific compound, this report extrapolates potential interactions based on published studies of structurally related benzofuran derivatives. The information herein is intended to guide future research and support drug development efforts by highlighting potential off-target effects and novel therapeutic applications.
Introduction to Benzofuran Scaffolds
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] This scaffold is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The biological activity of benzofuran derivatives is often modulated by the nature and position of their substituents, making the exploration of specific analogs like this compound a crucial step in drug discovery.
Predicted Cross-Reactivity Profile
Based on the existing literature for analogous compounds, this compound is predicted to exhibit inhibitory activity against several classes of enzymes, including protein kinases, phosphatases, and cholinesterases. Furthermore, cytotoxic effects against various cancer cell lines are anticipated.
Protein Kinase Inhibition
Benzofuran derivatives have been widely reported as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[4]
Table 1: Inhibitory Activity of Benzofuran Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Arylbenzofuran | EGFR | 0.93 | Gefitinib | 0.9 |
| Benzofuran-coumarin hybrid | Multikinase Panel | 0.07 - 2.94 | Lapatinib | 4.69 |
| Benzofuran-3-one indole | PI3Kα | <0.01 | - | - |
Note: The data presented is for various benzofuran derivatives and not this compound itself.
Protein Phosphatase Inhibition
Protein phosphatases are crucial in signal transduction pathways, and their dysregulation is linked to various diseases. Certain benzofuran derivatives have shown inhibitory effects on these enzymes.
Table 2: Inhibitory Activity of Benzofuran Derivatives against Protein Phosphatases
| Compound | Target Phosphatase | IC50 (µM) |
| NU-154 (Benzofuran analog) | PTP1B | 24 ± 1 |
| NU-126 (Benzofuran analog) | MKP-1 | Active (IC50 not specified) |
| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | 1.055 ± 0.029 |
Note: The data presented is for various benzofuran derivatives and not this compound itself.[5][6]
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for Alzheimer's disease. Several benzofuran derivatives have been investigated for their potential in this area.[7][8]
Table 3: Inhibitory Activity of Benzofuran Derivatives against Cholinesterases
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Arylbenzofuran | BChE | 2.5 - 32.8 | Galantamine | 35.3 |
| Benzofuran-based hybrids | AChE | 0.058 | Donepezil | 0.049 |
Note: The data presented is for various benzofuran derivatives and not this compound itself.[8][9]
Antiproliferative Activity against Cancer Cell Lines
The cytotoxic effects of benzofuran derivatives have been evaluated against a wide range of cancer cell lines, demonstrating the potential of this scaffold in oncology research.[10][11][12][13]
Table 4: Antiproliferative Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 3-Methylbenzofuran derivative | A549 (Lung Cancer) | 1.48 |
| Benzofuran-2-carboxamide derivative | HCT-116 (Colon Cancer) | 0.87 |
| 3-Amidobenzofuran derivative | MDA-MB-231 (Breast Cancer) | 3.01 |
| Benzofuran-coumarin hybrid | MCF-7 (Breast Cancer) | 0.07 |
Note: The data presented is for various benzofuran derivatives and not this compound itself.[10][14]
Key Signaling Pathways
Benzofuran derivatives have been shown to modulate several critical signaling pathways involved in inflammation and cancer.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzylidenebenzofuran-3(2 H )-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07379F [pubs.rsc.org]
- 6. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Computational Predictions for Benzofuran-7-carbaldehyde: A Comparative Guide to PI3Kα Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of computational predictions and experimental data for benzofuran derivatives as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. We objectively compare the performance of computationally-derived benzofuran compounds with a known inhibitor, supported by experimental data and detailed protocols.
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, PI3Kα has emerged as a significant target for anticancer drug development. Computational methods, such as molecular docking, are increasingly utilized to predict the binding affinity of small molecules like Benzofuran-7-carbaldehyde and its derivatives to this target, thereby accelerating the discovery of novel inhibitors. However, experimental validation remains the gold standard for confirming these in silico predictions.
This guide focuses on the validation of computational predictions for the benzofuran scaffold, using specific derivatives that have been both computationally modeled and experimentally tested for their inhibitory activity against PI3Kα.
Computational Predictions vs. Experimental Performance
To assess the validity of computational predictions, we compare the in silico docking scores of several benzofuran derivatives with their experimentally determined half-maximal inhibitory concentrations (IC50) against PI3Kα. A lower docking score indicates a more favorable predicted binding affinity, while a lower IC50 value signifies greater potency in vitro.
| Compound | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Potency (IC50 for PI3Kα) | Reference Compound | Reference IC50 (PI3Kα) |
| Benzofuran Derivative 8 | Not explicitly stated, but showed good interaction | 4.1 µM | LY294002 | 6.18 µM |
| Benzofuran Derivative 9 | Not explicitly stated, but showed good interaction | 7.8 µM | LY294002 | 6.18 µM |
| Benzofuran Derivative 11 | Not explicitly stated, but showed good interaction | 20.5 µM | LY294002 | 6.18 µM |
| Benzofuran Hybrid 8 | Not explicitly stated, but showed good interaction | 2.21 nM | LY294002 | 6.18 nM |
Data sourced from studies by El-Khouly et al.[1][2]
The data indicates that computational predictions of favorable interactions with PI3Kα for certain benzofuran derivatives are substantiated by potent in vitro inhibitory activity.[1][2] Notably, Benzofuran Hybrid 8 demonstrates significantly higher potency than the reference compound LY294002.[2]
Experimental Validation Workflow
The process of validating computational predictions involves a structured experimental workflow. This typically begins with an in vitro biochemical assay to determine direct target engagement, followed by cell-based assays to assess the compound's effect on cell viability and proliferation in a more biologically relevant context.
The PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of PI3K in a key signaling cascade that promotes cell survival and proliferation. Benzofuran derivatives aim to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of experimental findings. Below are summaries of the key assays used to validate the computational predictions for benzofuran derivatives.
PI3Kα (p110α/p85α) Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.
Objective: To determine the in vitro IC50 value of test compounds against purified PI3Kα enzyme.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP is measured using a coupled enzyme system that ultimately generates a luminescent or fluorescent signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). Dilute the PI3Kα enzyme and the lipid substrate (PIP2) in the reaction buffer.
-
Compound Preparation: Serially dilute the test compounds (e.g., benzofuran derivatives) in DMSO and then in the reaction buffer to achieve the desired final concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound or vehicle (DMSO control), followed by the enzyme/lipid substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Reagent). This reagent depletes the remaining ATP and converts the ADP produced to ATP.
-
Signal Generation: Add a kinase detection reagent that contains luciferase and luciferin. The newly generated ATP is used by the luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The "blank" (no enzyme) value is subtracted from all other readings.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][4][5]
Cell Viability (MTT) Assay
This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effects of the test compounds on cancer cell lines (e.g., MCF-7, HeLa, HepG2).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The absorbance is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., benzofuran derivatives) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[6][7][8]
References
- 1. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K (p110α/p85α) Protocol [promega.jp]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.de [promega.de]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
Navigating the Synthesis of Benzofuran-7-carbaldehyde: A Comparative Guide to Byproduct Identification and Characterization
For researchers and professionals in drug development, the synthesis of key intermediates like Benzofuran-7-carbaldehyde demands a thorough understanding of not only the primary reaction pathway but also the formation and identity of any byproducts. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of a final pharmaceutical product. This guide provides a comparative analysis of potential synthetic routes to this compound, with a focus on identifying and characterizing the associated byproducts, supported by experimental data and detailed protocols.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of various pharmacologically active molecules. Its preparation typically involves the formylation of a benzofuran scaffold. The choice of synthetic method can significantly influence the product yield and the impurity profile. Two common methods for the formylation of aromatic compounds, the Vilsmeier-Haack and Reimer-Tiemann reactions, are plausible routes to this compound, each with its own set of potential byproducts. Additionally, organometallic approaches offer an alternative pathway.
Comparative Analysis of Synthetic Routes and Byproduct Formation
A critical aspect of process development is the selection of a synthetic route that minimizes byproduct formation and simplifies purification. Below is a comparison of potential synthetic pathways to this compound and their likely impurities.
| Synthetic Route | Key Reagents | Potential Byproducts | Remarks |
| Vilsmeier-Haack Reaction | Benzofuran, POCl₃, DMF | Positional isomers (e.g., Benzofuran-2-carbaldehyde, Benzofuran-3-carbaldehyde), unreacted starting material, polymeric materials. | The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. However, the regioselectivity can be a challenge with substrates like benzofuran, which has multiple activated positions. The acidic conditions can also lead to the formation of polymeric tars. |
| Reimer-Tiemann Reaction | Benzofuran, Chloroform, Strong Base (e.g., NaOH) | Positional isomers (ortho- and para-formylated products), dichlorocarbene adducts, unreacted starting material. | This reaction is known for ortho-formylation of phenols, but its application to benzofuran is less common and can lead to a mixture of isomers. The harsh reaction conditions can also result in the formation of complex side products. |
| Directed Ortho-Metalation | Benzofuran, Strong Base (e.g., n-BuLi), Formylating Agent (e.g., DMF) | Over-metalation products, products from reaction with the solvent, unreacted starting material. | This method offers the potential for high regioselectivity by using a directing group to guide the metalation to the desired position. However, it requires strictly anhydrous conditions and careful control of stoichiometry to avoid side reactions. |
| Halogen-Metal Exchange | 7-Bromobenzofuran, Organolithium Reagent, Formylating Agent (e.g., DMF) | Products of Wurtz-type coupling, over-alkylation, unreacted starting material. | Starting from a pre-functionalized benzofuran can provide excellent regioselectivity. However, side reactions involving the organometallic intermediates are possible. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of a reaction that can lead to byproduct formation.
General Protocol for Vilsmeier-Haack Formylation of Benzofuran
-
Reagents and Equipment: Benzofuran, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), ice bath, round-bottom flask, magnetic stirrer, dropping funnel.
-
Procedure:
-
A solution of benzofuran in dry DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.
-
The Vilsmeier reagent is prepared separately by slowly adding POCl₃ to an ice-cold solution of DMF in DCM.
-
The freshly prepared Vilsmeier reagent is then added dropwise to the benzofuran solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Characterization of Byproducts
The identification of byproducts is typically achieved through a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the main product and any isolated byproducts. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the product and to quantify the amount of each component in the reaction mixture.
Visualizing Reaction Pathways and Analytical Workflows
To better understand the relationships between synthetic routes, byproducts, and analytical methods, the following diagrams are provided.
Caption: Synthetic pathways to this compound and potential byproducts.
Caption: A typical workflow for the identification and characterization of synthesis byproducts.
Conclusion
The synthesis of this compound, while achievable through several methods, requires careful consideration of byproduct formation. The Vilsmeier-Haack reaction represents a common and direct approach, but regioselectivity can lead to isomeric impurities. Alternative methods like directed ortho-metalation may offer higher selectivity but necessitate more stringent reaction conditions. A thorough analytical investigation using a combination of chromatographic and spectroscopic techniques is paramount to fully characterize the impurity profile of the synthesized material. This understanding is essential for the development of robust and reliable synthetic processes in the pharmaceutical industry.
A Comparative Guide to the Structure-Activity Relationship of Benzofuran-7-Carbaldehyde Analogs as PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Structure-activity relationship (SAR) studies of benzofuran derivatives have revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide focuses on a specific class of these compounds, the Benzofuran-7-carbaldehyde analogs, with a particular emphasis on their activity as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[6]
Comparative Analysis of PARP-1 Inhibitory Activity
A study by Girish et al. (2015) provides significant insights into the SAR of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors.[6] The researchers designed and synthesized a series of analogs and evaluated their inhibitory activity against the PARP-1 enzyme. The results, summarized in the table below, highlight the key structural modifications that influence potency. The clinical candidates olaparib and veliparib were used as reference standards in the PARP-1 enzyme inhibitory assay.[6]
| Compound | Structure | R | IC50 (µM)[6] |
| 3 | 2,3-dihydrobenzofuran-7-carboxamide | - | 9.45 |
| 66 | See original paper for full structure | 4-ethoxybenzylidene | 0.445 |
| 71 | See original paper for full structure | 4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzylidene | 0.445 |
| 72 | See original paper for full structure | 4-(N-ethylsulfonamido)benzylidene | 0.079 |
| 73 | See original paper for full structure | 4-(N-propylsulfonamido)benzylidene | 0.113 |
Data extracted from Girish, B., et al. (2015). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
Key SAR Insights:
-
Basic Scaffold: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3), demonstrated moderate PARP-1 inhibitory activity with an IC50 of 9.45 µM.[6]
-
Substitution at the Benzylidene Moiety: Linking a 1-(4-fluorophenyl)piperazine via an ethyl bridge at the 4'-position of the benzylidene moiety (Compound 71) resulted in a significant increase in potency (IC50 = 0.445 µM).[6]
-
Linker Modification: The most potent analogs were achieved by replacing the ethoxy linker with ethanesulfonamide (Compound 72, IC50 = 0.079 µM) and propanesulfonamide (Compound 73, IC50 = 0.113 µM) linkers. This suggests that the sulfonamide linker plays a crucial role in the interaction with the PARP-1 enzyme.[6]
Experimental Protocols
General Synthesis of Target Compounds:
The synthesis of the target 2,3-dihydrobenzofuran-7-carboxamide derivatives involved a multi-step process. A key step was the reaction of the core benzofuran structure with various commercially available or synthesized benzaldehydes in the presence of ammonium acetate and refluxing toluene.[6] For the synthesis of the sulfonamide analogs (72 and 73), the required benzaldehydes were prepared by reacting 4-nitrobenzaldehyde with chloroethanesulfonyl chloride or chloropropanesulfonyl chloride.[6]
PARP-1 Enzyme Inhibitory Assay:
The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined using a standard enzyme assay. The clinical candidates veliparib and olaparib were used as reference compounds. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were then calculated.[6]
Visualizing the SAR Workflow and a Potential Signaling Pathway
To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validation of in vitro assay results for Benzofuran-7-carbaldehyde derivatives
A Comparative Guide to the In Vitro Efficacy of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives represent a versatile class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules. Their scaffold is a key pharmacophore, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide provides an objective comparison of the in vitro performance of various benzofuran derivatives based on published experimental data, offering a valuable resource for drug discovery and development.
Comparative Analysis of In Vitro Anticancer Activity
The anticancer potential of benzofuran derivatives has been evaluated through various in vitro assays, primarily focusing on cytotoxicity against cancer cell lines and inhibition of specific enzymatic targets crucial for cancer progression.
Cytotoxicity Against Human Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[1] The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[2][3] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of living cells.[3]
Below is a summary of the cytotoxic activity (IC50 values) of selected benzofuran derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.
| Derivative Class | Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Benzofuran-Chalcone | 33a | A-375 (Melanoma) | 7.81 | [4] |
| 33b | MCF-7 (Breast) | 6.55 | [4] | |
| Benzofuran-Oxadiazole | 14c | HCT116 (Colon) | 3.27 | [4] |
| Benzofuran-based LSD1 Inhibitor | 17i | H460 (Lung) | 2.06 ± 0.27 | [5] |
| 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [5] | |
| Ailanthoidol (Natural Benzofuran) | 7 | Huh7 (Liver) | 22 (at 48h) | [4] |
Enzyme Inhibition
Benzofuran derivatives have been designed and synthesized as potent inhibitors of various enzymes implicated in cancer and other diseases.
-
Sirtuin 2 (SIRT2) Inhibition: SIRT2, a class III histone deacetylase, is a target in cancer and neurodegenerative diseases. A series of benzofuran derivatives with sulfoxide and sulfone scaffolds were evaluated for their inhibitory activity against SIRT1-3.[6]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key enzyme in epigenetic regulation and is a promising target for cancer therapy. Novel benzofuran derivatives have shown potent LSD1 inhibitory activity.[5]
-
Aurora B Kinase Inhibition: As a crucial mitotic kinase, Aurora B is a well-established target for cancer drug development. A specific benzofuran derivative, identified as compound S6, was found to inhibit its activity.[7]
| Derivative Class | Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Benzofuran Sulfone | 7e | SIRT2 | 3.81 | [6] |
| Benzofuran Sulfone | 7a | SIRT2 | 4.82 | [6] |
| Benzofuran-based Inhibitor | 17i | LSD1 | 0.065 | [5] |
| Small-molecule Benzofuran | S6 | Aurora B Kinase | N/A (activity confirmed) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays cited in this guide.
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.[1][8][9]
-
Cell Seeding: Plate cells (e.g., MCF-7, H460) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for measuring the inhibitory activity of compounds against a specific enzyme target (e.g., SIRT2, LSD1).
-
Reagent Preparation: Prepare assay buffer, substrate solution, enzyme solution, and cofactor solution (e.g., NAD+ for Sirtuins) as specified by the assay kit or literature.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Initiate the reaction by adding the substrate and any necessary cofactors.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the output signal (e.g., fluorescence, absorbance) using a plate reader. The signal is typically generated by a product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow for in vitro cytotoxicity testing of benzofuran derivatives using the MTT assay.
Caption: Simplified signaling pathway showing LSD1 inhibition by a benzofuran derivative.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of the Antimicrobial Spectrum: Benzofuran Derivatives vs. Established Antibiotics
A Guide for Researchers in Drug Development
The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Among these, benzofuran derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial effects.[1][2][3] This guide provides a comparative assessment of the antimicrobial spectrum of benzofuran derivatives against well-established antibiotics: penicillin, ciprofloxacin, and tetracycline. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential of this heterocyclic scaffold in the ongoing search for new anti-infective agents.
While specific data for Benzofuran-7-carbaldehyde is not extensively available in the public domain, this comparison will focus on the broader class of benzofuran derivatives, for which a growing body of research indicates significant antimicrobial potential.[1][2][3][4][5]
Antimicrobial Spectrum Overview
The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. Below is a qualitative comparison of the antimicrobial spectra of benzofuran derivatives and selected known antibiotics.
Table 1: Qualitative Comparison of Antimicrobial Spectra
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Atypical Bacteria (e.g., Chlamydia, Mycoplasma) | Fungi |
| Benzofuran Derivatives | Generally Active[1][6] | Variably Active[1][6] | Limited Data Available | Some Activity Reported[2] |
| Penicillin | Highly Active[7][8] | Limited (Broad-spectrum penicillins have wider coverage)[7][9] | Inactive | Inactive |
| Ciprofloxacin | Moderately Active[10][11] | Highly Active[10] | Active | Inactive |
| Tetracycline | Active[12] | Active[12][13] | Highly Active[12] | Inactive |
Key Observations:
-
Benzofuran Derivatives: Research indicates that various benzofuran derivatives exhibit a broad antimicrobial spectrum, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[1] The specific substitutions on the benzofuran ring play a crucial role in determining the extent and specificity of their antimicrobial action.[2] Some studies have also reported antifungal activity for certain derivatives.[2]
-
Penicillin: A cornerstone of antibiotic therapy, penicillin and its derivatives are particularly effective against Gram-positive bacteria by inhibiting cell wall synthesis.[8][14] While narrow-spectrum penicillins have limited activity against Gram-negative organisms, broad-spectrum versions have been developed to expand their coverage.[7][9][15]
-
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin is highly effective against a wide range of Gram-negative bacteria by inhibiting DNA gyrase.[16][17] Its activity against Gram-positive bacteria is generally considered moderate.[10][11]
-
Tetracycline: This class of antibiotics exhibits a broad spectrum of activity, inhibiting protein synthesis in a variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like chlamydiae and mycoplasmas.[12][13][18][19][20]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The following are common protocols used to evaluate the efficacy of new chemical entities like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Serial Dilution of the Test Compound: The test compound (e.g., this compound) is serially diluted in the broth medium in a microtiter plate. A range of concentrations is prepared to identify the MIC.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of a novel compound.
Caption: Workflow for assessing the antimicrobial spectrum of a test compound.
The following diagram illustrates a simplified signaling pathway for a hypothetical mechanism of action where a benzofuran derivative inhibits a key bacterial enzyme.
References
- 1. jopcr.com [jopcr.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin - WikiLectures [wikilectures.eu]
- 8. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]
Safety Operating Guide
Proper Disposal of Benzofuran-7-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzofuran-7-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this compound.
This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety culture.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary personal protective equipment (PPE) and handling procedures.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3] Ensure proper glove removal technique to avoid skin contact.[3]
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if handling large quantities.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and qualified facility.
-
-
Disposal of Contaminated Packaging:
-
Dispose of the original, empty container as unused product in the same hazardous waste stream.[3] Do not reuse the container for any other purpose.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[3][4]
-
Clean: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
